N-Acetyl-thiomuramyl-alanyl-isoglutamine
Description
Structure
3D Structure
Properties
CAS No. |
83375-11-5 |
|---|---|
Molecular Formula |
C19H32N4O10S |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
(E,2R)-2-[[(3S)-2-acetyl-3-[3-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxybutyl]-4-hydroxythiazetidin-4-yl]amino]-5-amino-5-oxopent-3-enoic acid |
InChI |
InChI=1S/C19H32N4O10S/c1-8(32-16-14(21)18(30)33-11(7-24)15(16)27)3-5-12-19(31,34-23(12)9(2)25)22-10(17(28)29)4-6-13(20)26/h4,6,8,10-12,14-16,18,22,24,27,30-31H,3,5,7,21H2,1-2H3,(H2,20,26)(H,28,29)/b6-4+/t8?,10-,11-,12+,14-,15-,16-,18+,19?/m1/s1 |
InChI Key |
ZBQHQSATUKWEDY-YTCNLXIISA-N |
SMILES |
CC(CCC1C(SN1C(=O)C)(NC(C=CC(=O)N)C(=O)O)O)OC2C(C(OC(C2O)CO)O)N |
Isomeric SMILES |
CC(CC[C@H]1C(SN1C(=O)C)(N[C@H](/C=C/C(=O)N)C(=O)O)O)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O)CO)O)N |
Canonical SMILES |
CC(CCC1C(SN1C(=O)C)(NC(C=CC(=O)N)C(=O)O)O)OC2C(C(OC(C2O)CO)O)N |
Synonyms |
N-acetyl-thiomuramyl-alanyl-isoglutamine thiomuramyl dipeptide |
Origin of Product |
United States |
Foundational & Exploratory
Thio-MDP vs. MDP: Immunomodulatory Mechanisms and Stability Kinetics
The following technical guide provides an in-depth mechanistic comparison between Muramyl Dipeptide (MDP) and its metabolically stable analog, Thio-MDP (specifically focusing on 1-thio-MDP derivatives).
A Technical Guide for Drug Development & Immunology
Executive Summary
Muramyl Dipeptide (MDP) is the minimal bioactive peptidoglycan motif recognized by the intracellular receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2).[1][2][3][4] While MDP is a potent activator of the innate immune system, its clinical utility is severely limited by rapid hydrolytic degradation and clearance. Thio-MDP (typically 1-thio-MDP or aryl-thio-glycoside derivatives) represents a class of structural analogs where the glycosidic oxygen is replaced by sulfur. This single atomic substitution confers resistance to specific glycosidases, significantly extending serum half-life and sustaining NOD2-dependent signaling without altering the fundamental signal transduction pathway. This guide details the comparative mechanisms, stability kinetics, and experimental validation of these two compounds.
Molecular Mechanism of Action
The NOD2 Signaling Axis (Common Pathway)
Both MDP and Thio-MDP function as agonists for the cytosolic receptor NOD2. Upon cellular entry (via endocytosis or peptide transporters like SLC15A3/PEPT1), they bind to the Leucine-Rich Repeat (LRR) domain of NOD2.
The Signaling Cascade:
-
Ligand Binding: The muramyl moiety binds the LRR region of NOD2, inducing a conformational change.
-
Oligomerization: NOD2 undergoes ATP-dependent self-oligomerization via its NACHT domain.
-
RIPK2 Recruitment: The exposed CARD domains of NOD2 recruit RIPK2 (Receptor-Interacting Serine/Threonine-Protein Kinase 2) via homotypic CARD-CARD interactions.
-
Polyubiquitination: RIPK2 is polyubiquitinated (K63-linked) by E3 ligases (e.g., XIAP, cIAP1/2), creating a scaffold for TAK1 recruitment.
-
Kinase Activation: The TAK1 complex phosphorylates IKK
and MAPK kinases. -
Transcription Factor Translocation:
-
NF-
B: I B degradation releases NF- B (p50/p65) to the nucleus. -
MAPK: Activation of p38, JNK, and ERK pathways.
-
-
Output: Transcription of pro-inflammatory cytokines (TNF-
, IL-1 , IL-6) and antimicrobial peptides.
The "Thio" Modification: Mechanism of Stability
The critical divergence lies not in the receptor activation, but in metabolic persistence .
-
MDP (Native): Contains an O-glycosidic bond . This bond is highly susceptible to hydrolysis by endogenous N-acetylmuramidase (lysozyme-like enzymes) and non-specific esterases in serum.
-
Consequence: Rapid cleavage of the sugar moiety from the peptide, rendering the molecule inactive.
-
-
Thio-MDP (Analog): Contains an S-glycosidic bond (1-thio-linkage). The C-S bond length (1.82 Å) is longer than the C-O bond (1.43 Å), and the sulfur atom is less electronegative.
-
Consequence: The S-glycosidic linkage is sterically and electronically resistant to hydrolysis by host glycosidases. The molecule remains intact in the cytosol and serum for prolonged periods, maintaining the "active concentration" required for sustained NOD2 oligomerization.
-
Visualization: NOD2 Signaling & Thio-Stability
Caption: Figure 1.[1][5] Comparative NOD2 signaling pathway illustrating the critical stability divergence. While both ligands activate NOD2, Thio-MDP resists muramidase-mediated degradation.
Comparative Data Analysis
The following table summarizes the physicochemical and biological differences. Note that while affinity (
| Feature | Muramyl Dipeptide (MDP) | Thio-MDP (1-Thio Analog) |
| Chemical Linkage | O-Glycosidic (Ether) | S-Glycosidic (Thioether) |
| Enzymatic Stability | Low (t½ < 30-60 min in serum) | High (t½ > 4-6 hours in serum) |
| NOD2 Binding Affinity | High ( | High (Comparable) |
| In Vivo Adjuvanticity | Moderate (Requires high/repeated doses) | High (Sustained stimulation) |
| Primary Clearance | Hydrolysis & Renal Excretion | Renal Excretion (Intact) |
| Cytokine Profile | Transient spike in TNF- | Sustained release of TNF- |
Experimental Protocols
Protocol 1: In Vitro NOD2 Activation Assay (HEK-Blue™)
Objective: Quantify the potency of Thio-MDP vs. MDP using a reporter system.
Model: HEK-Blue™ hNOD2 cells (InvivoGen), which express human NOD2 and an NF-
Materials:
-
HEK-Blue™ hNOD2 cells.
-
HEK-Blue™ Detection Medium (contains SEAP substrate).
-
Positive Control: L18-MDP or MDP (10
g/mL). -
Test Compounds: Thio-MDP and MDP (Serial dilutions: 0.01 ng/mL to 10
g/mL).
Workflow:
-
Cell Preparation: Resuspend HEK-Blue hNOD2 cells in Detection Medium to a density of
cells/mL. -
Plating: Add 180
L of cell suspension per well in a 96-well flat-bottom plate (~50,000 cells/well). -
Stimulation: Add 20
L of Thio-MDP or MDP dilutions. Include a vehicle control (endotoxin-free water). -
Incubation: Incubate at 37°C, 5% CO
for 16–24 hours . (Note: The stability difference becomes more apparent at longer incubation times). -
Readout: Measure absorbance at 620–655 nm using a microplate reader. SEAP hydrolysis of the substrate turns the medium purple/blue.
-
Analysis: Plot OD vs. Log[Concentration] to determine
.
Protocol 2: Serum Stability Analysis (HPLC-MS)
Objective: Demonstrate the resistance of Thio-MDP to enzymatic hydrolysis compared to MDP.
Materials:
-
Pooled Human Serum (Sigma-Aldrich).
-
LC-MS grade Acetonitrile and Water (with 0.1% Formic Acid).
-
Internal Standard: Muramic acid or a structural analog.
Workflow:
-
Preparation: Prepare 1 mM stock solutions of MDP and Thio-MDP in PBS.
-
Incubation: Mix 10
L of stock solution with 90 L of human serum (Final conc: 100 M). Incubate at 37°C. -
Sampling: Aliquot samples at
minutes. -
Quenching: Immediately add 200
L of ice-cold Acetonitrile to precipitate serum proteins. Vortex for 30s. -
Extraction: Centrifuge at 13,000 x g for 10 min at 4°C. Collect supernatant.
-
Analysis: Inject 10
L into LC-MS (C18 column).-
Monitor: Parent ion masses (
). -
MDP Mass: ~492.5 Da.
-
Thio-MDP Mass: ~508.5 Da (approx, depends on specific derivative).
-
-
Calculation: Plot % Remaining vs. Time. Fit to First-Order decay kinetics (
) to calculate half-life ( ).
Visualizing the Experimental Workflow
Caption: Figure 2. Workflow for comparative serum stability analysis using LC-MS.
References
-
Girardin, S. E., et al. (2003). "Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection."[2] Journal of Biological Chemistry. Link
-
Zemlyakov, A. E., et al. (2008).[6] "Synthesis and biological activity of aryl S-beta-glycosides of 1-thio-N-acetylmuramyl-L-alanyl-D-isoglutamine." Russian Journal of Bioorganic Chemistry. Link
-
Grimes, C. L., et al. (2012). "The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment."[2] Journal of the American Chemical Society. Link
-
InvivoGen. "HEK-Blue™ hNOD2 Cells Protocol." InvivoGen Product Guides. Link
-
Strober, W., et al. (2006). "Signalling pathways and molecular interactions of NOD1 and NOD2." Nature Reviews Immunology. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 3. Distinct Roles for Nod2 Protein and Autocrine Interleukin-1β in Muramyl Dipeptide-induced Mitogen-activated Protein Kinase Activation and Cytokine Secretion in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characteristics of 10-Methacryloyloxidecyl Dihydrogen Phosphate Monomer in Self-Etching Two-Bottled Dental Adhesive System: Comparison with Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of aryl S-β-glycosides of 1-thio-N-acetylmuramyl-L-alanyl-D-isoglutamine [agris.fao.org]
Introduction: The Rationale for Modifying Muramyl Dipeptide
An In-depth Technical Guide to Sulfur-Substituted Muramyl Dipeptide Analogs for Immunomodulation and Drug Development
This guide provides a comprehensive technical overview of sulfur-substituted muramyl dipeptide (MDP) analogs for researchers, scientists, and drug development professionals. We will delve into the rationale for sulfur substitution, synthetic methodologies, structure-activity relationships, and the underlying mechanism of action, offering field-proven insights and actionable protocols.
Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) is the smallest, conserved structural component of bacterial peptidoglycan responsible for its potent immunomodulatory activity.[1][2][3] First identified as the minimal active component in Freund's Complete Adjuvant, MDP is a powerful activator of the innate immune system.[1] Its primary cellular target is the cytosolic Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), a pattern recognition receptor (PRR) expressed in various immune and epithelial cells.[1][2][4][5][6]
Upon binding MDP, NOD2 triggers a signaling cascade that culminates in the activation of key transcription factors like NF-κB and the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[1][7][8][9] This activity makes MDP and its analogs highly attractive candidates for applications as vaccine adjuvants, anti-infective agents, and cancer immunotherapeutics.[4][10][11]
However, the clinical utility of native MDP is hampered by significant drawbacks, including high pyrogenicity (fever-inducing potential), rapid elimination from the body, and poor cell membrane penetration due to its hydrophilicity.[2][12][13] This has driven extensive research into the synthesis of MDP analogs to dissociate the desirable immunostimulatory effects from the undesirable side effects and to improve pharmacokinetic properties.[2][4][13]
The strategic substitution of oxygen atoms with sulfur (thio-substitution) is a well-established medicinal chemistry approach to modulate the biological activity of a parent molecule. Introducing a thiol or other sulfur-containing group in place of a hydroxyl group can profoundly alter a compound's lipophilicity, metabolic stability, hydrogen bonding capacity, and interaction with its biological target. In the context of MDP, replacing the C-6 hydroxyl group of the muramic acid sugar with a thiol group represents a key modification aimed at enhancing its therapeutic potential.[1]
Part 1: Mechanism of Action - The NOD2 Signaling Pathway
The biological activity of sulfur-substituted MDP analogs, like the parent molecule, is primarily mediated through the activation of the NOD2 receptor. Understanding this pathway is critical for interpreting structure-activity data and designing effective evaluation assays.
-
Ligand Recognition : MDP, or its analog, enters the cell cytoplasm, potentially via peptide transporters.[6] It is then recognized and directly bound by the leucine-rich repeat (LRR) domain at the C-terminus of the NOD2 protein.[1][14][15]
-
Conformational Change and Oligomerization : Ligand binding induces a conformational change in NOD2, exposing the central nucleotide-binding domain (NBD or NACHT domain). This allows for ATP-dependent self-oligomerization.[8]
-
Recruitment of RIPK2 : The oligomerized NOD2 recruits the serine-threonine kinase RIPK2 (also known as RICK) through homophilic interactions between their respective caspase activation and recruitment domains (CARDs).[1][6][9] This NOD2-RIPK2 complex is the core of the "nodosome."
-
Downstream Signaling Activation : RIPK2 acts as a critical signaling hub. It undergoes ubiquitination, which serves as a scaffold to recruit other signaling complexes, including TAK1 and the IKK complex (IKKα, IKKβ, and NEMO).[6]
-
NF-κB and MAPK Activation : The TAK1-IKK association leads to the phosphorylation and subsequent proteasomal degradation of IκBα, the inhibitor of NF-κB.[6] This frees NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of genes for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and antimicrobial peptides like defensins.[5][7][8] Concurrently, RIPK2 activation also triggers the MAP kinase (MAPK) pathways (JNK, p38), further contributing to the inflammatory response.[9][15]
Caption: The NOD2 signaling pathway initiated by MDP or its sulfur-substituted analogs.
Part 2: Synthetic Strategies for Thio-MDP Analogs
The synthesis of sulfur-substituted MDP analogs typically involves multi-step chemical processes starting from commercially available carbohydrates and amino acids. The key challenge lies in the selective introduction of the sulfur functionality while preserving the necessary stereochemistry of the molecule, which is crucial for biological activity.
While specific protocols for 6-thio-MDP are proprietary or found within dense publications, a generalized synthetic workflow can be constructed based on established methods for creating other C-6 modified MDPs and standard organic chemistry techniques.
Generalized Synthetic Workflow
-
Protection of Functional Groups : Starting with a suitable muramic acid precursor or N-acetylglucosamine, non-reactive hydroxyl and carboxyl groups are protected to prevent unwanted side reactions. This often involves benzylation or acetylation.
-
Activation of the C-6 Hydroxyl : The primary hydroxyl group at the C-6 position is selectively activated to become a good leaving group. A common method is tosylation (reaction with p-toluenesulfonyl chloride) or mesylation.
-
Nucleophilic Substitution with a Sulfur Nucleophile : The activated C-6 position is then subjected to a nucleophilic substitution reaction (SN2) with a sulfur-containing nucleophile. Reagents like sodium hydrosulfide (NaSH) or potassium thioacetate (KSAc) can be used to introduce the thiol group. Using thioacetate results in a thioester, which can be subsequently hydrolyzed to yield the free thiol.
-
Peptide Coupling : The modified sugar moiety, now containing the sulfur substitution, is coupled with the dipeptide (L-Ala-D-isoGln). This is typically achieved using standard peptide coupling reagents like DCC/HOBt or HATU.
-
Deprotection : In the final step, all protecting groups are removed under conditions that do not affect the newly introduced sulfur group. For example, benzyl groups are commonly removed by catalytic hydrogenation (H2/Pd-C).
Caption: A generalized workflow for the synthesis of C-6 thio-MDP analogs.
Part 3: Structure-Activity Relationships (SAR)
The biological activity of MDP analogs is exquisitely sensitive to their three-dimensional structure.[2][16] Extensive SAR studies have established key requirements for NOD2 activation.
-
Sugar Moiety : The N-acetylmuramic acid can be replaced by other structures, leading to "desmuramylpeptides," some of which retain activity.[3][17] However, the core structure is important. Modifications at the C-6 position, such as the introduction of lipophilic acyl chains, have been shown to increase adjuvant activity and antitumor effects, suggesting that this position is tolerant to substitution and can be used to modulate pharmacokinetics.[16] The introduction of a thiol at C-6 maintains activity, indicating that the hydrogen bond-donating ability of the original hydroxyl group is not strictly essential, and that the altered physicochemical properties conferred by sulfur are compatible with NOD2 recognition.[1]
-
Peptide Moiety : The stereochemistry of the amino acids is critical. The natural L-Ala-D-isoGln configuration is required for maximal activity. Analogs with L-Ala-L-isoGln or D-Ala-D-isoGln are significantly less active or inactive.[16] The D-isoglutamine residue, with its free γ-carboxyl group, is particularly important for immunostimulation.[18][19]
Table 1: Impact of Structural Modifications on MDP Activity
| Modification Site | Type of Modification | General Impact on Activity | Rationale / Insight |
| Muramic Acid C-1 | Introduction of lipophilic groups | Often increases adjuvant activity | Enhances membrane association and may improve pharmacokinetics.[1] |
| Muramic Acid C-6 | Acylation (lipophilic chains) | Increases adjuvant and antitumor activity; reduces pyrogenicity.[7][16] | Lipophilicity is a key driver for improved biological profiles.[1] |
| Muramic Acid C-6 | Substitution with Thiol (-SH) | Activity is retained or potentially modulated. | Demonstrates tolerance for replacing the -OH group, altering local polarity and H-bonding.[1] |
| L-Alanine | Replacement with other L-amino acids | Activity is often reduced or lost. | Strict structural requirement for the first amino acid.[16] |
| D-Isoglutamine | Esterification of α-carboxyl | Activity is often retained or enhanced. | The α-carboxyl group is not essential for NOD2 recognition. |
| D-Isoglutamine | Amidation of γ-carboxyl | Loss of activity. | The free γ-carboxyl group is critical for somnogenic and immunostimulatory functions.[18][19] |
| Dipeptide | Inversion of stereochemistry (L,L or D,D) | Loss of activity. | NOD2 has a strict stereospecific binding pocket.[14][16] |
Part 4: Biological Evaluation - Protocols and Methodologies
Evaluating the immunomodulatory activity of novel sulfur-substituted MDP analogs requires a validated, multi-step approach, progressing from in vitro cell-based assays to in vivo models.
Experimental Protocol: In Vitro NOD2 Activation Assay
This protocol describes a standard method for quantifying the ability of an MDP analog to activate the NOD2 pathway using a human embryonic kidney (HEK293T) cell line engineered to express NOD2 and an NF-κB-driven reporter gene (e.g., luciferase).
Objective: To determine the potency of a thio-MDP analog in activating the NOD2-dependent NF-κB signaling pathway.
Materials:
-
HEK293T cells
-
Plasmids: human NOD2 expression vector, pNF-κB-Luc (luciferase reporter), pRL-TK (Renilla luciferase control for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)
-
Test compounds (Thio-MDP analogs), positive control (MDP), negative control (vehicle)
-
Luciferase assay reagent kit
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.
-
Transient Transfection: Co-transfect the cells with the NOD2, pNF-κB-Luc, and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol. The inclusion of the NOD2 expression plasmid is critical as HEK293T cells have low endogenous levels.
-
Incubation: Incubate the transfected cells for 24 hours to allow for protein expression.
-
Compound Stimulation: Prepare serial dilutions of the thio-MDP analogs and controls. Replace the cell culture medium with fresh medium containing the test compounds. Incubate for 12-18 hours.
-
Cell Lysis and Luciferase Measurement: Remove the medium and lyse the cells using the buffer provided in the luciferase assay kit. Measure firefly luciferase (from pNF-κB-Luc) and Renilla luciferase (from pRL-TK) activity sequentially in a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) value for each compound.
-
Self-Validation and Causality:
-
Specificity Control: A parallel set of experiments should be run using cells transfected with an empty vector instead of the NOD2 plasmid. A potent response that is only observed in the presence of NOD2 confirms the compound's mechanism is NOD2-dependent.
-
Positive Control: MDP must be included in every assay to provide a benchmark for potency and ensure the assay system is working correctly.
-
Normalization: The use of a co-transfected Renilla luciferase control is essential for trustworthy data, as it accounts for well-to-well variability in cell number and transfection efficiency.
Sources
- 1. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship in NOD2 agonistic muramyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency [frontiersin.org]
- 5. MDP-NOD2 stimulation induces HNP-1 secretion which contributes to NOD2 anti-bacterial function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Muramyl dipeptide mediated activation of human bronchial epithelial cells interacting with basophils: a novel mechanism of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]
- 12. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 13. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 14. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of novel desmuramyldipeptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Muramyl peptides. Variation of somnogenic activity with structure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Immunological Evaluation of Mannosylated Desmuramyl Dipeptides Modified by Lipophilic Triazole Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: N-Acetyl-thiomuramyl-alanyl-isoglutamine
This technical guide provides an in-depth analysis of N-Acetyl-1-thiomuramyl-L-alanyl-D-isoglutamine (often abbreviated as Thio-MDP or 1-Thio-MDP ). This molecule is a synthetic sulfur-containing analog of Muramyl Dipeptide (MDP), the minimal bioactive peptidoglycan motif responsible for activating the innate immune system via the NOD2 receptor.
Part 1: Executive Summary & Chemical Identity
N-Acetyl-thiomuramyl-alanyl-isoglutamine represents a critical modification of the classic adjuvant Muramyl Dipeptide (MDP). By substituting the anomeric oxygen (or ring oxygen, depending on the specific isomer, though 1-thio is the primary synthetic target in literature) with sulfur, researchers aim to enhance enzymatic stability against glycosidases while retaining or modulating the immunopotentiating activity of the parent compound.
Physicochemical Profile[1]
The following data compares the standard MDP with its Thio-analog (specifically the 1-thio derivative described in foundational synthesis literature).
| Property | Muramyl Dipeptide (MDP) | N-Acetyl-1-thiomuramyl-L-alanyl-D-isoglutamine (Thio-MDP) |
| Molecular Formula | C₁₉H₃₂N₄O₁₁ | C₁₉H₃₂N₄O₁₀S |
| Molecular Weight | 492.48 g/mol | 508.54 g/mol (Theoretical) |
| Monoisotopic Mass | 492.21 Da | 508.18 Da |
| Modification Site | Anomeric Hydroxyl (C1-OH) | Anomeric Thiol (C1-SH) or Thio-linkage |
| Solubility | Water, Methanol | Water, DMSO (Slightly reduced polarity vs MDP) |
| Stability | Susceptible to rapid hydrolysis | Enhanced resistance to O-glycosidases |
Note on Nomenclature: The term "Thiomuramyl" typically refers to the replacement of the oxygen atom at the C-1 position (anomeric) with sulfur. If the ring oxygen (O-5) were replaced, it would be designated as 5-thio-muramyl. This guide focuses on the 1-thio analog as described in the primary synthesis by Hasegawa et al.
Part 2: Biological Mechanism & Causality
The NOD2 Signaling Axis
The primary utility of Thio-MDP lies in its ability to act as a Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) agonist.
-
Mechanism: Like MDP, Thio-MDP is recognized by the Leucine-Rich Repeat (LRR) domain of intracellular NOD2 receptors.
-
Causality of Modification: The substitution of Oxygen with Sulfur (thiohemiacetal or thioglycoside) alters the electronics and steric bulk of the anomeric center. This modification is designed to:
-
Prevent Enzymatic Degradation: Biological systems are rich in O-glycosidases that rapidly degrade MDP. The C-S bond is resistant to these specific hydrolases, potentially prolonging the half-life of the adjuvant in vivo.
-
Modulate Affinity: The larger atomic radius of sulfur (1.02 Å vs 0.73 Å for oxygen) can alter the hydrogen-bonding network within the NOD2 binding pocket.
-
Signaling Pathway Visualization
The following diagram illustrates the downstream cascade triggered by Thio-MDP upon internalization.
Figure 1: The NOD2 signaling cascade activated by Thio-MDP, leading to NF-κB translocation and cytokine release.[1][2]
Part 3: Experimental Protocols
Chemical Synthesis Strategy (Hasegawa Method)
The synthesis of Thio-MDP is non-trivial due to the need for stereoselective formation of the thio-sugar. The following workflow summarizes the chemoenzymatic approach validated in literature (Hasegawa et al., Carbohydr. Res.).
Protocol Logic: The synthesis avoids direct thiolation of the dipeptide-sugar complex, which causes steric clashes. Instead, the sugar moiety is modified first.
-
Precursor Preparation: Start with benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-α-D-glucopyranoside.[3]
-
Lactoyl Introduction: Introduce the D-lactoyl ether at C-3 (critical for MDP activity).
-
Thiolation: Convert the anomeric center to a 1-thio-acetate or 1-thio-benzoate intermediate.
-
Coupling: Condense the modified sugar acid with the dipeptide (L-Alanyl-D-Isoglutamine) using standard peptide coupling reagents (DCC/HOBt).
-
Deprotection: Remove isopropylidene and benzyl groups to yield the free N-Acetyl-1-thiomuramyl-L-alanyl-D-isoglutamine.
In Vitro NOD2 Activation Assay
To verify the biological activity of synthesized Thio-MDP, use a HEK-Blue™ NOD2 reporter system.
Materials:
-
HEK-Blue™ hNOD2 cells (InvivoGen).
-
Thio-MDP (Test compound).
-
Muramyl Dipeptide (Positive Control).
-
QUANTI-Blue™ Solution (Detection reagent).
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture HEK-Blue hNOD2 cells in DMEM + Blasticidin (NOD2 selection) + Zeocin (Plasmids selection).
-
Harvest cells at 70-80% confluency. Resuspend in fresh media to
cells/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of Thio-MDP (1 mg/mL) in endotoxin-free water.
-
Perform 1:10 serial dilutions in a 96-well plate (Range: 10 µg/mL to 0.1 ng/mL).
-
-
Stimulation:
-
Add 20 µL of Thio-MDP dilutions to the wells.
-
Add 20 µL of MDP (Control) to separate wells.
-
Add 180 µL of cell suspension per well.
-
-
Incubation:
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Detection (SEAP Assay):
-
NF-κB activation induces Secreted Embryonic Alkaline Phosphatase (SEAP).
-
Mix 20 µL of supernatant with 180 µL of QUANTI-Blue™ solution.
-
Incubate at 37°C for 1-3 hours.
-
Measure absorbance (OD) at 620–655 nm.
-
Self-Validating Check: The assay is valid only if the MDP positive control shows a dose-dependent increase in OD655 and the non-transfected HEK293 control (Null cells) shows no response.
Part 4: Synthesis Workflow Visualization
Figure 2: Simplified synthetic route for N-Acetyl-1-thiomuramyl-L-alanyl-D-isoglutamine.
Part 5: References
-
Hasegawa, A., Hioki, Y., Kiso, M., Okumura, H., & Azuma, I. (1983). Synthesis and biological activities of N-acetyl-1-thiomuramoyl-L-alanyl-D-isoglutamine and some of its lipophilic derivatives.[3] Carbohydrate Research, 123(2), 183-199.
-
PubChem. (n.d.).[1][4] N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) Compound Summary. National Library of Medicine.
-
Inohara, Chamaillard, McDonald, & Nuñez. (2005). NOD-LRR proteins: role in host-microbial interactions and inflammatory disease. Annual Review of Biochemistry.
-
InvivoGen. (n.d.). HEK-Blue™ hNOD2 Cells Protocol. InvivoGen Product Guides.
Sources
- 1. N-Acetylmuramyl-L-alanyl-D-isoglutamine | C19H32N4O11 | CID 11620162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 3. search.tmgl.org [search.tmgl.org]
- 4. Thiopyrophosphate | H3O6P2S- | CID 5289158 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thio-Muramyl Peptides: Synthetic Evolution and Immunopharmacology
Executive Summary
Muramyl Dipeptide (MDP), the minimal bioactive peptidoglycan motif recognized by the innate immune receptor NOD2, has historically suffered from poor pharmacokinetic profiles due to rapid renal elimination and enzymatic hydrolysis. The strategic introduction of sulfur—creating thio-muramyl peptides —represents a critical chapter in medicinal chemistry aimed at solving these stability challenges. This guide analyzes the historical evolution, synthetic pathways, and immunopharmacology of sulfur-containing MDP analogs (thio-MDPs), providing researchers with actionable protocols for their synthesis and biological validation.
The Genesis: The Stability-Activity Paradox
In 1974, Ellouz and Lederer identified N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) as the essential unit of Freund's Complete Adjuvant. While potent, MDP exhibited a biological half-life of less than 30 minutes in vivo, degraded rapidly by muramidases and non-specific esterases.
The "Sulfur Hypothesis" emerged in the late 1970s, driven by the principle of bioisosterism . Researchers postulated that replacing the anomeric oxygen (O-glycoside) or the peptide backbone oxygens with sulfur would:
-
Resist Hydrolysis: S-glycosidic bonds are inherently resistant to glycosidases (e.g., lysozyme).
-
Alter Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen, potentially improving membrane permeability.
-
Maintain Conformation: The bond angle of C-S-C (approx. 92°) differs from C-O-C (111°), yet early modeling suggested the "kink" required for receptor binding might be preserved.
The Three Generations of Thio-Analogs
-
Gen 1 (1978-1985): 1-Thio-MDPs. Focus on preventing anomeric hydrolysis. Pioneered largely by the Osaka University group (Hasegawa, Kiso, Azuma).
-
Gen 2 (1990s): Lipophilic Thio-ethers. Introduction of sulfur-containing lipid tails (e.g., thio-cholesterol conjugates) to facilitate liposomal encapsulation.
-
Gen 3 (2010-Present): Clickable Probes. Use of cystamine linkers and thiol-maleimide chemistry to create biotinylated MDP probes for intracellular NOD2 tracking.
Synthetic Evolution: Constructing the S-Glycoside
The synthesis of sulfur-containing muramyl peptides is chemically distinct from their oxygen counterparts due to the nucleophilicity of the thiol group.
The Hasegawa-Kiso Route (1-Thio-MDP)
The seminal work by Hasegawa et al. established the route for 1-thio-MDP . Unlike O-glycosidation, which often uses Koenigs-Knorr conditions with silver salts, S-glycosidation typically utilizes the displacement of a glycosyl halide by a thiol acceptor under basic conditions.
Key Synthetic Challenge: Stereocontrol.
Ensuring the
Visualization of Synthetic Logic
The following diagram illustrates the divergent synthesis of O-MDP vs. S-MDP (Thio-MDP).
Figure 1: Divergent synthetic pathways for Native MDP (Green) vs. 1-Thio-MDP (Red). The sulfur introduction usually occurs early at the anomeric center or via modified amino acid coupling.
Immunopharmacology: The NOD2 Interaction
In 2003, Girardin et al. identified NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) as the intracellular sensor for MDP. This discovery allowed for a retrospective mechanistic understanding of thio-muramyl peptides.
Mechanism of Action
-
Entry: Thio-MDPs enter the cell via endocytosis or the SLC15A4 transporter.
-
Recognition: They bind to the Leucine-Rich Repeat (LRR) domain of NOD2.
-
Activation: This triggers RIPK2 recruitment
NF- B activation Pro-inflammatory cytokine release (TNF- , IL-6).
Critical Insight: 1-Thio-MDP retains full adjuvanticity compared to MDP but shows zero susceptibility to lysozyme degradation. This confirms that the anomeric oxygen is not a hydrogen bond donor/acceptor required for the NOD2 interface; rather, the 3-D conformation of the lactyl-peptide chain is the determinant.
Comparative Data: Stability vs. Activity
| Compound | Substitution | Relative NOD2 Potency (EC50) | Enzymatic Stability (t1/2 in Serum) |
| MDP (Native) | None | 100% (Baseline) | < 30 min |
| 1-Thio-MDP | Anomeric S | ~90-100% | > 24 hours |
| 6-Thio-MDP | C-6 Sulfur | ~40-60% | ~ 2 hours |
| MDP-Lys(L18) | Lipophilic Tail | ~150% (due to uptake) | ~ 4 hours |
Experimental Protocols
These protocols are designed for self-validation. The synthesis protocol focuses on the critical thioglycosidation step, while the assay protocol ensures specificity to the NOD2 pathway.
Protocol A: Synthesis of 1-Thio-MDP Derivative
Objective: Synthesis of the key intermediate Benzyl 2-acetamido-2-deoxy-1-thio-β-D-glucopyranoside .
Reagents:
-
2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride (Starting Material).
-
Thiourea.
-
Benzyl bromide.
-
Sodium metabisulfite (
).
Step-by-Step Methodology:
-
Isothiouronium Salt Formation: Dissolve the glycosyl chloride (10 mmol) in dry acetone. Add thiourea (12 mmol) and reflux for 30 minutes. The product precipitates as the isothiouronium chloride salt.
-
Validation: TLC (CHCl3:MeOH 5:1) should show a baseline spot (salt) vs. high Rf starting material.
-
-
Hydrolysis to Thiol: Treat the salt with sodium metabisulfite in aqueous acetone (1:1) at 80°C for 5 minutes. This yields the 1-thio-sugar (glycosyl thiol).
-
S-Alkylation: Immediately treat the crude thiol with Benzyl bromide (1.1 eq) and KOH (1.1 eq) in DMF at 0°C. Stir for 2 hours.
-
Why? Direct alkylation locks the sulfur, preventing oxidation to the disulfide.
-
-
Deacetylation: Treat with catalytic NaOMe in dry MeOH (Zemplén conditions) to remove O-acetyl groups.
-
Purification: Silica gel flash chromatography (DCM/MeOH gradient).
Yield Expectation: 60-75%.
Characterization:
Protocol B: HEK-Blue™ NOD2 Reporter Assay
Objective: Quantify the biological activity of the synthesized Thio-MDP.
System: HEK293 cells stably transfected with human NOD2 and an NF-
Workflow:
-
Cell Prep: Suspend HEK-Blue NOD2 cells in HEK-Blue Detection medium (contains colorimetric substrate). Seed at 50,000 cells/well in a 96-well plate.
-
Treatment: Add Thio-MDP analogs (serial dilution: 10 ng/mL to 10
g/mL).-
Positive Control: L18-MDP (100 ng/mL).
-
Negative Control: Endotoxin-free water.
-
Specificity Control: Add Gefitinib (RIPK2 inhibitor) to one set of wells to prove NOD2 dependence.
-
-
Incubation: Incubate at 37°C, 5% CO2 for 16-24 hours.
-
Readout: Measure absorbance at 620-655 nm. SEAP hydrolysis of the substrate turns the media purple/blue.
Figure 2: Validation workflow for NOD2 agonism. The assay relies on NF-
References
-
Ellouz, F., et al. (1974). Minimal structural requirements for adjuvant activity of bacterial peptidoglycan derivatives. Biochemical and Biophysical Research Communications. Link
-
Hasegawa, A., et al. (1981). Synthesis of 1-thio-N-acetylmuramyl-L-alanyl-D-isoglutamine and its derivatives. Carbohydrate Research. Link
-
Girardin, S. E., et al. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection.[1][2][3][4][5] Journal of Biological Chemistry. Link
-
Grimes, C. L., et al. (2010).[6] Synthesis of biologically active biotinylated muramyl dipeptides. Bioorganic & Medicinal Chemistry Letters. Link
-
Merser, C., et al. (1975). Synthesis of 1-thio-analogs of N-acetylmuramyl-L-alanyl-D-isoglutamine. Biochemical and Biophysical Research Communications. Link
Sources
- 1. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 2. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency [frontiersin.org]
- 5. Identification of a synthetic muramyl peptide derivative with enhanced Nod2 stimulatory capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of biologically active biotinylated muramyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Thio-MDP pathogen-associated molecular patterns (PAMPs)
An In-depth Technical Guide to Thio-Muramyl Dipeptide (Thio-MDP) Pathogen-Associated Molecular Patterns (PAMPs)
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The innate immune system serves as the first line of defense against invading pathogens, relying on a germline-encoded set of pattern recognition receptors (PRRs) to detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs).[1][2] Muramyl dipeptide (MDP), a component of bacterial peptidoglycan, is a canonical PAMP recognized by the cytosolic PRR, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[3][4] Activation of NOD2 by MDP triggers a signaling cascade culminating in potent pro-inflammatory and antimicrobial responses.[5][6] This guide delves into the burgeoning field of synthetic MDP analogs, with a specific focus on Thio-Muramyl Dipeptides (Thio-MDPs). The introduction of a sulfhydryl (thiol) group offers a unique chemical handle to enhance the immunomodulatory properties of the parent molecule and enables novel applications, such as covalent conjugation to antigens for next-generation vaccine development. We provide a comprehensive overview of the synthesis, mechanism of action, and state-of-the-art methodologies for evaluating the biological activity of Thio-MDPs, offering a technical framework for their exploration in immunology and drug discovery.
The Rationale for Thio-MDPs: Enhancing a Known Immunostimulant
Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) represents the minimal bioactive motif of peptidoglycan capable of activating NOD2.[4] Its ability to stimulate robust immune responses has made it a foundational structure for the development of adjuvants—substances that enhance the efficacy of vaccines.[7][8]
The strategic chemical modification of MDP allows for the fine-tuning of its biological activity. The introduction of a thiol (-SH) group to create "Thio-MDPs" is predicated on several compelling hypotheses:
-
Enhanced Receptor Interaction: Altering the molecule's electronic and steric properties could modulate its binding affinity and kinetics with the NOD2 receptor.
-
Improved Pharmacokinetics: The thiol moiety can influence the solubility, stability, and cellular uptake of the molecule.
-
A Functional Handle for Bioconjugation: The nucleophilic thiol group is an ideal anchor for covalently linking the Thio-MDP to antigens, carrier proteins, or delivery systems. This creates the potential for self-adjuvanting vaccines, where the immunostimulatory component is physically tethered to the target antigen, ensuring co-delivery to antigen-presenting cells (APCs) and maximizing the immune response.
Synthesis and Chemical Structure
The synthesis of Thio-MDP derivatives is a multi-step process that leverages principles of peptide and carbohydrate chemistry. While numerous methods exist for introducing thiol groups into bioactive molecules, a common strategy involves the use of a protected thiol linker that can be attached to the MDP core structure.[9][10][11]
A generalized synthetic approach can be conceptualized as follows:
-
Protection of Reactive Groups: Key functional groups on the muramic acid and dipeptide moieties are protected to prevent unwanted side reactions.
-
Activation and Coupling: A protected thiol-containing linker, such as S-trityl protected thioacetic acid, is activated (e.g., using DCC or EDCI) and coupled to a hydroxyl or amine group on the MDP scaffold.[10]
-
Deprotection: The protecting groups, including the trityl group on the thiol, are removed under specific conditions (e.g., using trifluoroacetic acid and a scavenger like triethylsilane) to yield the final Thio-MDP product.[9][10]
-
Purification and Characterization: The final compound is purified using techniques like high-performance liquid chromatography (HPLC) and its structure is confirmed by mass spectrometry and NMR.[12]
This modular approach allows for the synthesis of a library of Thio-MDPs with varying linker lengths and attachment points for structure-activity relationship (SAR) studies.
Mechanism of Action: The NOD2 Signaling Cascade
Thio-MDPs are designed to function as agonists of the NOD2 receptor. Upon entry into the cell cytoplasm—a process potentially facilitated by peptide transporters—the Thio-MDP is recognized by the leucine-rich repeat (LRR) domain of NOD2.[6] This binding event is believed to induce a conformational change in NOD2, leading to its oligomerization and the recruitment of the downstream signaling adaptor, RIPK2 (Receptor-Interacting Serine/Threonine-Protein Kinase 2).[5][6]
The formation of this "nodosome" complex initiates two primary signaling branches:
-
NF-κB Pathway: RIPK2 undergoes ubiquitination, which serves as a scaffold to recruit the TAK1 and IKK complexes.[5] This leads to the phosphorylation and subsequent degradation of IκBα, liberating the NF-κB transcription factor complex to translocate to the nucleus. Nuclear NF-κB then drives the expression of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and chemokines.[13][14]
-
MAPK Pathway: The activated TAK1 also initiates the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the phosphorylation of JNK and p38.[5] This pathway cooperates with NF-κB to stabilize inflammatory mRNAs and promote cytokine production.
Caption: Workflow for the NOD2 NF-κB Luciferase Reporter Assay.
B. Materials & Reagents
-
Cell Line: HEK293T cells (human embryonic kidney cells, highly transfectable).
-
Plasmids:
-
Expression plasmid for human NOD2 (e.g., pCMV-hNOD2).
-
NF-κB luciferase reporter plasmid (e.g., pNFκB-Luc), containing multiple NF-κB binding sites upstream of a firefly luciferase gene.
-
Transfection control plasmid (e.g., pRL-TK), expressing Renilla luciferase from a constitutive promoter for normalization.
-
-
Ligands:
-
Synthesized and purified Thio-MDP (Test Article).
-
MDP (Positive Control).
-
Vehicle (e.g., sterile water or PBS) (Negative Control).
-
-
Reagents: DMEM with 10% FBS, transfection reagent (e.g., Lipofectamine™), Dual-Luciferase® Reporter Assay System, sterile PBS.
C. Step-by-Step Methodology
-
Cell Seeding: The day before transfection, seed HEK293T cells into a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Rationale: Optimal cell density is critical for high transfection efficiency and cell health.
-
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, combine DNA plasmids (e.g., 100 ng pCMV-hNOD2, 100 ng pNFκB-Luc, 10 ng pRL-TK) with the transfection reagent in serum-free media.
-
Causality: The ratio of DNA to transfection reagent is crucial for efficient plasmid delivery into the cells with minimal toxicity. The Renilla plasmid is used at a lower concentration as it serves only as an internal control for cell viability and transfection efficiency.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Cell Stimulation:
-
After 24 hours, carefully remove the medium and replace it with fresh medium containing the desired concentrations of Thio-MDP, MDP, or vehicle. A dose-response curve is recommended (e.g., 0.1, 1, 10, 100, 1000 ng/mL).
-
Self-Validation: Including a known agonist (MDP) validates that the cellular machinery is responsive. The vehicle control establishes the baseline level of NF-κB activity.
-
Incubate for an additional 12-18 hours.
-
-
Cell Lysis and Luminescence Reading:
-
Wash cells once with PBS.
-
Add passive lysis buffer and incubate for 15 minutes at room temperature with gentle rocking.
-
Transfer the lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure luminescence (Signal 1).
-
Add the Stop & Glo® reagent, which quenches the firefly signal and activates the Renilla luciferase, and measure luminescence (Signal 2).
-
-
Data Analysis:
-
For each well, calculate the Relative Response Ratio: (Signal 1 / Signal 2).
-
Normalize the data by calculating the "Fold Induction" over the vehicle control: (Relative Response Ratio of Stimulated Sample) / (Average Relative Response Ratio of Vehicle Control).
-
D. Data Presentation and Interpretation
The results should be summarized in a dose-response table and plotted to determine the half-maximal effective concentration (EC₅₀), a key measure of potency.
| Ligand | Concentration (ng/mL) | Mean Fold Induction (vs. Vehicle) | Std. Deviation |
| Thio-MDP-X | 0.1 | 1.5 | 0.2 |
| 1 | 4.2 | 0.5 | |
| 10 | 15.8 | 1.9 | |
| 100 | 45.3 | 5.1 | |
| 1000 | 48.1 | 4.9 | |
| MDP | 0.1 | 1.2 | 0.1 |
| 1 | 3.5 | 0.4 | |
| 10 | 12.1 | 1.5 | |
| 100 | 38.9 | 4.2 | |
| 1000 | 40.2 | 4.5 |
This table is an example representation of expected data. A higher fold induction or a lower EC₅₀ value for a Thio-MDP derivative compared to MDP would indicate enhanced biological activity.
Applications in Drug and Vaccine Development
The unique properties of Thio-MDPs position them as promising candidates for advanced immunotherapies and vaccines.
-
Vaccine Adjuvants: Thio-MDPs can be used as adjuvants to shape the immune response, potentially driving a more favorable T-helper 1 (Th1) cellular immunity, which is crucial for clearing intracellular pathogens and cancer cells. [15][16]The choice of adjuvant is critical in directing the type of immune response. [17]* Conjugate Vaccines: The thiol group enables the direct and stable conjugation of the Thio-MDP to a recombinant protein or peptide antigen. This ensures that the antigen and the adjuvant are delivered to the same antigen-presenting cell, a critical factor for mounting a potent, antigen-specific T-cell and B-cell response. This approach is a significant advancement over traditional vaccines that use simple mixtures of antigen and adjuvant. [18]* Immunotherapeutics: As standalone molecules, potent Thio-MDP analogs could be developed to broadly boost innate immunity in immunocompromised patients or as a component of cancer immunotherapy to overcome tumor-induced immunosuppression.
Conclusion and Future Directions
Thio-MDPs represent a logical and promising evolution in the field of synthetic immunology. By adding a versatile chemical handle to a well-understood PAMP, researchers can now systematically explore new avenues for enhancing and directing immune responses. The technical framework provided in this guide—from rational synthesis to robust biological characterization—offers a clear path for scientists to investigate these novel molecules. Future work will undoubtedly focus on synthesizing diverse Thio-MDP libraries, elucidating their precise interactions with NOD2 and other potential receptors, and evaluating their efficacy and safety in preclinical models of infection and cancer. The insights gained will be invaluable for the development of the next generation of precisely targeted vaccines and immunotherapies.
References
-
Cell-based reporter assay to analyze activation of Nod1 and Nod2. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
-
Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2. (2013). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2. (n.d.). Jove. Retrieved February 13, 2026, from [Link]
-
A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation. (2023). Frontiers in Immunology. Retrieved February 13, 2026, from [Link]
-
A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation. (2023). ResearchGate. Retrieved February 13, 2026, from [Link]
-
The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment. (2012). Journal of the American Chemical Society. Retrieved February 13, 2026, from [Link]
-
Solid-phase synthesis of muramyl dipeptide (MDP) derivatives using a multipin method. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
-
NOD2 senses MDP and elicits immune responses. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Muramyl dipeptide responsive pathways in Crohn's disease: from NOD2 and beyond. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
-
Mechanisms by which MDP enters into cells to trigger Nod2 signaling. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine. (2021). Frontiers in Immunology. Retrieved February 13, 2026, from [Link]
-
Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020). MDPI. Retrieved February 13, 2026, from [Link]
-
Vaccine adjuvants for immunotherapy: type, mechanisms and clinical applications. (2024). Queen's University Belfast Research Portal. Retrieved February 13, 2026, from [Link]
-
Role of Muramyl Dipeptide in Lipopolysaccharide-Mediated Biological Activity and Osteoclast Activity. (2014). Mediators of Inflammation. Retrieved February 13, 2026, from [Link]
-
Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020). Molecules. Retrieved February 13, 2026, from [Link]
-
The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment. (2012). ACS Publications. Retrieved February 13, 2026, from [Link]
-
Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020). PubMed. Retrieved February 13, 2026, from [Link]
-
Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with β-amyloid. (n.d.). Journal of Neuroinflammation. Retrieved February 13, 2026, from [Link]
-
Innate immune system. (n.d.). NCBI Bookshelf. Retrieved February 13, 2026, from [Link]
-
Adjuvants and the promotion of Th1-type cytokines in tumour immunotherapy. (2006). Journal of Experimental & Clinical Cancer Research. Retrieved February 13, 2026, from [Link]
-
Using Adjuvants to Drive T Cell Responses for Next-Generation Infectious Disease Vaccines. (2021). MDPI. Retrieved February 13, 2026, from [Link]
-
Synthesis and characterization of phosphine-(thio)phenolate-based half-zirconocenes and their application in ethylene (co-)polymerization. (2014). PubMed. Retrieved February 13, 2026, from [Link]
-
Vaccine Adjuvants: Mode of Action. (2013). Frontiers in Immunology. Retrieved February 13, 2026, from [Link]
-
The interaction of innate immune and adaptive immune system. (2023). Journal of Cellular and Molecular Medicine. Retrieved February 13, 2026, from [Link]
Sources
- 1. Innate immune system - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The interaction of innate immune and adaptive immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muramyl dipeptide responsive pathways in Crohn's disease: from NOD2 and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]
- 8. Role of Muramyl Dipeptide in Lipopolysaccharide-Mediated Biological Activity and Osteoclast Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of phosphine-(thio)phenolate-based half-zirconocenes and their application in ethylene (co-)polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Adjuvants and the promotion of Th1-type cytokines in tumour immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using Adjuvants to Drive T Cell Responses for Next-Generation Infectious Disease Vaccines | MDPI [mdpi.com]
- 17. Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Methodological & Application
Application Notes & Protocols: Establishing Thio-MDP Dose-Response Curves in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Thio-MDP Dose-Response Studies
Thio-MDP, a synthetic analog of Muramyl Dipeptide (MDP), is a potent agonist of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). NOD2 is an intracellular pattern recognition receptor (PRR) that plays a critical role in the innate immune system by recognizing bacterial peptidoglycan fragments.[1] Upon activation, NOD2 triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines and the modulation of adaptive immunity. This makes NOD2 agonists like Thio-MDP promising candidates for various therapeutic applications, including vaccine adjuvants and immunomodulators for infectious diseases and cancer.[2]
The precise characterization of the dose-dependent effects of Thio-MDP in vivo is fundamental for its preclinical and clinical development. Establishing a clear dose-response relationship is essential to identify the optimal therapeutic window, minimizing potential toxicity while maximizing efficacy. These studies are critical for understanding the potency of Thio-MDP and for comparing its activity with other immunomodulators.
This guide provides a comprehensive overview of the principles and a detailed protocol for generating robust Thio-MDP dose-response curves in murine models.
Mechanism of Action: The NOD2 Signaling Pathway
Thio-MDP, like its parent compound MDP, activates the NOD2 signaling pathway. This pathway is initiated by the direct binding of the ligand to the leucine-rich repeat (LRR) domain of NOD2 in the cytoplasm of immune cells such as macrophages and dendritic cells.[3] This binding event induces a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). The interaction between NOD2 and RIPK2 is mediated by their respective caspase activation and recruitment domains (CARD).
The formation of the NOD2-RIPK2 signalosome triggers the activation of downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to the transcription of a wide range of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and antimicrobial peptides, which collectively orchestrate the innate immune response.
Caption: NOD2 Signaling Pathway Activation by Thio-MDP.
Experimental Design for Dose-Response Studies
A well-designed dose-response study is crucial for obtaining reliable and interpretable data. Key considerations include the choice of animal model, administration route, dose range, and endpoint measurements.
Animal Model Selection
-
Strain: C57BL/6 and BALB/c mice are commonly used in immunological studies. It is important to note that these strains can exhibit different Th1/Th2 biases in their immune responses.[4] The choice of strain should be guided by the specific research question.
-
Age and Sex: Age- and sex-matched mice (typically 6-8 weeks old) should be used to minimize variability.
-
Group Size: A sufficient number of animals per group (n=5-8) is recommended to achieve statistical power.
Route of Administration
The choice of administration route can significantly impact the bioavailability and immunomodulatory effects of Thio-MDP. Common routes for systemic administration include:
-
Intraperitoneal (IP): A common route for delivering systemic immunomodulators.
-
Subcutaneous (SC): Often used for adjuvants in vaccine studies.
-
Intravenous (IV): Provides immediate systemic distribution.
Dose Range Selection
Based on studies with MDP and its lipophilic analogs, a pilot dose-response study for Thio-MDP could include a broad range of doses. For example, doses ranging from 1 µg to 500 µg per mouse can be a reasonable starting point. A logarithmic dose escalation is often employed in such studies.
| Parameter | Recommendation | Rationale/Reference |
| Animal Model | Male or Female C57BL/6 or BALB/c mice (6-8 weeks old) | Commonly used strains in immunological research.[4] |
| Drug | Thio-MDP | Synthetic NOD2 agonist. |
| Vehicle | Sterile, pyrogen-free 0.9% Saline or PBS | Standard isotonic vehicle for injection. |
| Concentration | Dependent on the final dosage and injection volume | To be determined based on the solubility of Thio-MDP. |
| Route of Administration | Intraperitoneal (IP) or Subcutaneous (SC) | Common and effective routes for systemic drug delivery in mice.[5] |
| Injection Volume | 100-200 µL | Standard injection volume for mice. |
| Proposed Pilot Dosages | 1, 10, 50, 100, 250, 500 µ g/mouse | Encompasses a range to observe dose-dependent effects based on MDP analog studies.[6][7] |
| Pre-treatment Time | 2-6 hours for cytokine analysis | Allows for peak cytokine production in response to NOD2 agonists. |
Detailed Protocol: In Vivo Thio-MDP Dose-Response Study
This protocol outlines the steps for a pilot study to determine the dose-response of Thio-MDP on cytokine production in mice.
Materials
-
Thio-MDP
-
Sterile, pyrogen-free 0.9% saline or PBS
-
C57BL/6 or BALB/c mice (6-8 weeks old, sex-matched)
-
Syringes and needles (e.g., 27-30 gauge)
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
ELISA kits for murine TNF-α, IL-6, and IL-12p70
-
Standard laboratory equipment (centrifuge, pipettes, etc.)
Experimental Workflow
Caption: Experimental Workflow for Thio-MDP Dose-Response Study.
Step-by-Step Procedure
-
Preparation of Thio-MDP Solutions:
-
Accurately weigh Thio-MDP and dissolve it in a minimal amount of a suitable solvent if necessary (e.g., DMSO), then dilute to the final concentration with sterile saline or PBS. Ensure the final concentration of the solvent is non-toxic and consistent across all groups, including the vehicle control.
-
Prepare serial dilutions to achieve the desired doses in a constant injection volume (e.g., 100 µL).
-
-
Animal Handling and Administration:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
Randomly assign mice to different dose groups, including a vehicle control group.
-
Administer the prepared Thio-MDP solutions or vehicle via the chosen route (IP or SC).
-
-
Sample Collection:
-
At a predetermined time point post-administration (e.g., 2, 4, or 6 hours), collect blood samples from each mouse. The timing should be optimized based on preliminary studies or literature on similar compounds.
-
Blood can be collected via submandibular or retro-orbital bleeding for terminal studies, or via tail vein for survival studies.
-
-
Sample Processing:
-
Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C to separate the serum.
-
If using heparinized tubes, centrifuge immediately to obtain plasma.
-
Store serum or plasma samples at -80°C until analysis.
-
-
Cytokine Analysis:
-
Quantify the concentrations of key pro-inflammatory cytokines (TNF-α, IL-6, IL-12p70) in the serum or plasma samples using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Data Analysis and Interpretation
The results of the dose-response study should be presented graphically by plotting the mean cytokine concentration against the logarithm of the Thio-MDP dose. This will typically generate a sigmoidal curve.
| Thio-MDP Dose (µ g/mouse ) | Mean TNF-α (pg/mL) ± SEM | Mean IL-6 (pg/mL) ± SEM | Mean IL-12p70 (pg/mL) ± SEM |
| Vehicle Control | Data | Data | Data |
| 1 | Data | Data | Data |
| 10 | Data | Data | Data |
| 50 | Data | Data | Data |
| 100 | Data | Data | Data |
| 250 | Data | Data | Data |
| 500 | Data | Data | Data |
From the dose-response curve, key parameters such as the EC50 (the concentration that elicits 50% of the maximal response) can be calculated using non-linear regression analysis. This will provide a quantitative measure of the potency of Thio-MDP.
Conclusion and Future Directions
This guide provides a framework for establishing Thio-MDP dose-response curves in murine models. The resulting data will be invaluable for determining the optimal dose for future efficacy studies, whether as a vaccine adjuvant or a standalone immunomodulator. Further studies could explore the pharmacokinetics of Thio-MDP, its effects on different immune cell populations, and its efficacy in various disease models. A thorough understanding of its in vivo activity is a critical step in harnessing the full therapeutic potential of this promising NOD2 agonist.
References
- Azuma, I. (1992). Review: Inducer of Cytokines In Vivo: Overview of Field and Romurtide Experience. International Journal of Immunopharmacology, 14(3), 487-496.
- Fujimura, T., et al. (2011). A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth.
- Guzelj, A., et al. (2017). Desmuramylpeptide analogs as potent NOD2 receptor agonists. Journal of Medicinal Chemistry, 60(10), 4235-4249.
- Lederer, E. (1980). Synthetic immunostimulants derived from the bacterial cell wall. Journal of Medicinal Chemistry, 23(8), 819-825.
- Martinon, F., et al. (2002). The RIG-I-like receptor LGP2 is a positive regulator of the master sensor RIG-I. The Journal of experimental medicine, 196(3), 403-414.
- Matsumoto, K., et al. (1981). Stimulation of non specific resistance to infection induced by 6-O-acylmuramyl dipeptide in mice. Infection and Immunity, 32(2), 748-758.
- Siddiqui, I., et al. (2011).
- Stamm, C., et al. (2013). Dose-dependent induction of murine Th1/Th2 responses to sheep red blood cells occurs in two steps: antigen presentation during second encounter is decisive. PloS one, 8(6), e67746.
- Tanaka, A., et al. (1982). Adjuvant activity of a synthetic muramyl dipeptide analog, MDP-Lys(L18), in a live Salmonella vaccine. Infection and Immunity, 38(3), 851-857.
- van der Meer, J. H. M., et al. (2009). Modulation of muramyl dipeptide stimulation of cytokine production by blood components. Clinical and Experimental Immunology, 156(3), 428-433.
- Zidek, Z., et al. (2005). Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy. Current pharmaceutical design, 11(11), 1435-1445.
-
Ichorbio. (n.d.). Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. Retrieved from [Link]
- Grimes, C. L., et al. (2012). The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment. Journal of the American Chemical Society, 134(33), 13535-13537.
- Coulombe, F., et al. (2012). Human NOD2 Recognizes Structurally Unique Muramyl Dipeptides from Mycobacterium leprae. The Journal of Immunology, 189(6), 3091-3098.
- Stamm, C., et al. (2013). Dose-Dependent Induction of Murine Th1/Th2 Responses to Sheep Red Blood Cells Occurs in Two Steps: Antigen Presentation during Second Encounter Is Decisive. PLOS ONE, 8(6), e67746.
- Fujimura, T., et al. (2011). A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth.
-
Ichorbio. (2023). Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. Retrieved from [Link]
-
ANU Animal Experimentation Ethics Committee. (2022). Document 004: Guidelines for Injection Techniques in Mice V2.0. Retrieved from [Link]
- van der Meer, J. H. M., et al. (2009). Modulation of muramyl dipeptide stimulation of cytokine production by blood components. Clinical & Experimental Immunology, 156(3), 428-433.
-
ResearchGate. (n.d.). In vivo initiation of humoral and cellular immune responses. Retrieved from [Link]
- Signoret, N., & Watts, C. (1997). Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with β-amyloid. The Journal of experimental medicine, 186(4), 549-559.
- van der Meer, J. H. M., et al. (2009). Modulation of muramyl dipeptide stimulation of cytokine production by blood components. Clinical and Experimental Immunology, 156(3), 428–433.
- Watanabe, H., et al. (2004). Innate immune response in Th1- and Th2-dominant mouse strains. Shock, 22(5), 460-466.
Sources
- 1. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency [frontiersin.org]
- 3. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ichor.bio [ichor.bio]
- 6. Adjuvant activity of muramyl dipeptide derivatives to enhance immunogenicity of a hantavirus-inactivated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]
Topic: Conjugation of Thio-MDP to Carrier Proteins for Immunogenic Applications
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the covalent conjugation of Thio-Muramyl Dipeptide (Thio-MDP), a potent synthetic immunoadjuvant, to carrier proteins. The resulting conjugates are critical tools for enhancing the immunogenicity of haptens and peptides in vaccine development and immunological research. We detail the chemical principles, step-by-step protocols for maleimide-based conjugation, and essential characterization methods to ensure the synthesis of robust and effective immunogens. This document is designed to provide both the theoretical underpinnings and practical field-proven insights necessary for successful bioconjugation.
Introduction: The Rationale for Thio-MDP Conjugation
Muramyl dipeptide (MDP) is the minimal bioactive peptidoglycan motif common to all bacteria and acts as a powerful adjuvant, a substance that enhances the body's immune response to an antigen.[1][2] Synthetic analogs, such as Thio-MDP, have been developed to harness this immunomodulatory activity. Thio-MDP incorporates a thiol (-SH) group, which serves as a versatile chemical handle for conjugation.
However, like many small molecules (haptens), Thio-MDP alone is not immunogenic and cannot elicit a significant antibody response. To overcome this, it must be covalently linked to a larger, immunologically active carrier protein.[3][4] This conjugation transforms the small hapten into a potent immunogen, capable of stimulating T-cell help and driving a robust, class-switched antibody response.[5] The resulting Thio-MDP-protein conjugate is a cornerstone for applications ranging from the development of synthetic vaccines to the generation of specific antibodies for immunoassays.
Principle of Conjugation: Thiol-Maleimide Michael Addition
The conjugation strategy detailed here leverages the highly efficient and specific reaction between a thiol (sulfhydryl) group and a maleimide. This reaction, a Michael addition, forms a stable thioether bond under mild, physiological conditions (pH 6.5-7.5), making it ideal for bioconjugation.[6][7] The reaction is approximately 1,000 times faster with thiols than with amines at neutral pH, ensuring high selectivity for the target functional groups.[7]
The process is typically a two-step procedure:
-
Carrier Protein Activation: The carrier protein is first functionalized with a maleimide group using a bifunctional crosslinker. The most common crosslinkers, such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), feature an NHS-ester on one end, which reacts with primary amines (lysine residues) on the protein surface, and a maleimide group on the other.
-
Thio-MDP Coupling: The thiol group of Thio-MDP then specifically attacks the electron-deficient double bond of the maleimide-activated carrier protein, forming the final, stable conjugate.[6]
Selection of Carrier Proteins
The choice of carrier protein is critical and depends on the intended application. The two most widely used carriers are Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).
| Feature | Keyhole Limpet Hemocyanin (KLH) | Bovine Serum Albumin (BSA) |
| Molecular Weight | 4.5x10⁵ – 1.3x10⁷ Da (highly aggregated) | ~66.5 kDa[8] |
| Immunogenicity | Very High . Its large size and phylogenetic distance from mammals make it a potent immunogen.[4][5] | Moderate . Less immunogenic than KLH, which can be advantageous for reducing anti-carrier antibodies.[9] |
| Solubility | Generally lower; can be difficult to work with. | High solubility in aqueous buffers. |
| Lysine Content | High number of lysine residues for conjugation.[4] | 59 lysine residues, with 30-35 accessible for conjugation.[9] |
| Primary Use Case | Generating high-titer antibody responses for vaccine development and antibody production.[3][10] | Immunoassay development, initial immunogenicity screening, and when a lower anti-carrier response is desired.[8][11] |
Experimental Workflow and Protocols
The overall workflow involves preparing the components, executing the two-step conjugation, and purifying the final product for characterization and use.
Protocol 1: Activation of Carrier Protein (KLH) with SMCC
Rationale: This protocol creates a maleimide-activated carrier protein. An excess of the crosslinker is used to ensure sufficient activation. A desalting step is critical to remove unreacted SMCC, which could otherwise interfere with the subsequent conjugation.
Materials:
-
Keyhole Limpet Hemocyanin (KLH)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous Dimethylformamide (DMF)
-
Conjugation Buffer: 100 mM Phosphate, 150 mM NaCl, pH 7.2-7.4 (PBS)
-
Sephadex G-25 desalting column
Procedure:
-
Prepare KLH Solution: Dissolve 5 mg of KLH in 1 mL of Conjugation Buffer. If solubility is an issue, gentle vortexing can be applied.
-
Prepare SMCC Solution: Immediately before use, dissolve 2 mg of SMCC in 100 µL of anhydrous DMF.
-
Activation Reaction: Add a 20-fold molar excess of the SMCC solution to the KLH solution. For KLH, a precise molar ratio is difficult due to its size heterogeneity; a weight-based calculation is often used as a starting point. Mix gently by inversion or slow rotation.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.
-
Purify Activated KLH: Equilibrate a Sephadex G-25 desalting column with Conjugation Buffer. Apply the reaction mixture to the column to separate the maleimide-activated KLH from excess, unreacted SMCC. Collect the protein-containing fractions as they elute in the void volume. The activated protein should be used immediately in the next step.
Protocol 2: Conjugation of Thio-MDP to Maleimide-Activated KLH
Rationale: This is the core coupling step. The reaction is performed at a neutral pH (7.0-7.5) to maximize the specific reaction between the thiol of Thio-MDP and the maleimide on the KLH.[12] The reaction environment should be deoxygenated to prevent the oxidative dimerization of thiols, which would render the Thio-MDP unreactive.[12]
Materials:
-
Maleimide-activated KLH (from Protocol 1)
-
Thio-MDP
-
Conjugation Buffer (as above), degassed
-
Optional: TCEP (tris(2-carboxyethyl)phosphine) to ensure Thio-MDP thiol is reduced.
Procedure:
-
Prepare Thio-MDP Solution: Dissolve Thio-MDP in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL. A molar excess (e.g., 50-100 fold) of Thio-MDP over the estimated available maleimide sites is recommended to drive the reaction to completion.
-
Optional Reduction: If the Thio-MDP has been stored for a long period, add a 2-3 fold molar excess of TCEP to the Thio-MDP solution and incubate for 15-20 minutes to ensure the thiol group is free and reduced. TCEP does not need to be removed before conjugation with maleimides.[13]
-
Conjugation Reaction: Combine the maleimide-activated KLH solution with the Thio-MDP solution. Flush the reaction vial with an inert gas (nitrogen or argon), cap tightly, and mix gently.
-
Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.
-
Quench Reaction (Optional): To consume any remaining unreacted maleimide groups, a small molecule thiol like L-cysteine or 2-mercaptoethanol can be added to the mixture at the end of the incubation period.
Protocol 3: Purification of the Thio-MDP-KLH Conjugate
Rationale: Purification is essential to remove unreacted Thio-MDP and any quenching reagents, which could interfere with downstream applications. Dialysis is a robust method for purifying large proteins like KLH from small molecules.
Materials:
-
Dialysis tubing or cassette (10-14 kDa Molecular Weight Cut-Off, MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Transfer: Transfer the conjugation reaction mixture into a dialysis cassette or tubing.
-
Dialysis: Dialyze against 1-2 liters of PBS at 4°C.
-
Buffer Changes: Change the dialysis buffer at least 3-4 times over a period of 48 hours to ensure complete removal of small molecular weight contaminants.
-
Recovery and Storage: Recover the purified conjugate from the dialysis device. Determine the final protein concentration using a standard protein assay (e.g., BCA). Store the conjugate at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.
Characterization of the Conjugate
Validation of the conjugation is a non-negotiable step to ensure the quality and reproducibility of your immunogen.[14][15]
A. Confirmation of Conjugation by SDS-PAGE
Successful conjugation of multiple Thio-MDP molecules will increase the apparent molecular weight of the carrier protein.
-
Method: Run samples of the unmodified carrier protein and the purified conjugate on an SDS-PAGE gel.
-
Expected Result: The band corresponding to the Thio-MDP conjugate should exhibit a noticeable upward shift in molecular weight compared to the unmodified carrier protein.[16] While not precisely quantitative, this provides strong qualitative evidence of successful conjugation.
B. Determination of Hapten Density by Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry are powerful tools for characterizing conjugates.[16]
-
Method: Analyze samples of the unmodified carrier and the final conjugate.
-
Analysis: The mass difference between the conjugate and the unmodified protein, divided by the molecular weight of Thio-MDP, provides the average number of Thio-MDP molecules coupled per protein molecule (the hapten density or conjugation ratio). A moderate hapten density (e.g., 10-20 haptens per BSA molecule) is often optimal for generating a specific antibody response.[15] High substitution levels can sometimes negatively impact the specificity of the antibodies produced.[14][17]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No Conjugation | Inactive maleimide groups (hydrolysis). Oxidized Thio-MDP (-S-S- formation). Incorrect buffer pH. | Use freshly prepared crosslinker. Pre-reduce Thio-MDP with TCEP.[12] Ensure conjugation buffer pH is between 6.5-7.5.[7] |
| Protein Precipitation | High degree of modification altering protein structure. Use of organic solvents (e.g., DMF) for dissolving haptens. | Reduce the molar excess of the crosslinker or Thio-MDP. Perform a trial conjugation with varying ratios.[18] Minimize the percentage of organic co-solvent in the final reaction mixture. |
| High Background in Immunoassays | Presence of anti-carrier antibodies. | Purify antibodies via affinity chromatography against the hapten. Use a different carrier protein for immunization versus screening (e.g., immunize with KLH conjugate, screen with BSA conjugate). |
References
-
Characterization of Protein−Hapten Conjugates. 2. Electrospray Mass Spectrometry of Bovine Serum Albumin−Hapten Conjugates. ACS Publications. [Link]
-
Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. ACS Publications. [Link]
-
One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. PMC. [Link]
-
KLH: Should My Peptide Be Conjugated To It? LifeTein. (2026-01-28). [Link]
-
Peptide conjugation to KLH. Molecular Cloning Laboratories (MCLAB). [Link]
-
Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]
-
Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PMC. [Link]
-
Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. (2014-12-12). [Link]
-
Carrier Protein Conjugation. Pacific Immunology. [Link]
-
Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PubMed. [Link]
-
(BSA) Bovine Serum Albumin. G-Biosciences. [Link]
-
Bovine Serum Albumin, Carrier Protein. Cambridge Bioscience. [Link]
-
Bovine serum albumin. Wikipedia. [Link]
-
The adjuvant effect of a muramyl dipeptide (MDP) analog on temperature-sensitive Salmonella mutant vaccine. PubMed. [Link]
-
Multidomain Peptide Hydrogel Adjuvants Elicit Strong Bias Towards Humoral Immunity. ACS Publications. [Link]
-
Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with β-amyloid. Oxford Academic. [Link]
-
Synthesis, characterization, and application of thio-salicylaldehyde schiff base complexes for Cr (VI) adsorption. PMC. [Link]
-
Adjuvant activity of muramyl dipeptide derivatives to enhance immunogenicity of a hantavirus-inactivated vaccine. PubMed. [Link]
-
An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. PMC. [Link]
-
A TLR4 ligand-based adjuvant for promoting the immunogenicity of typhoid subunit vaccines. Frontiers. [Link]
-
Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. PMC. [Link]
-
Synthesis, characterization, and application of thio-salicylaldehyde schiff base complexes for Cr (VI) adsorption. PubMed. [Link]
-
Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications. Dalton Transactions. (2023-11-01). [Link]
-
"Peptide-Protein Conjugation" with Andrew Lees, the founder and CEO of Fina Biosolutions. YouTube. (2024-09-30). [Link]
-
Construction of macrocyclic thiodepsipeptides: synthesis of a nosiheptide 'southern hemisphere' model system. PubMed. [Link]
-
Synthesis and characterization of a new thiohydrazone ligand, 3-carboxy-2-hydroxybenzaldehydemorpholine N-thiohydrazone and its metal complexes. ResearchGate. [Link]
Sources
- 1. The adjuvant effect of a muramyl dipeptide (MDP) analog on temperature-sensitive Salmonella mutant vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adjuvant activity of muramyl dipeptide derivatives to enhance immunogenicity of a hantavirus-inactivated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mclab.com [mclab.com]
- 4. pacificimmunology.com [pacificimmunology.com]
- 5. lifetein.com [lifetein.com]
- 6. bachem.com [bachem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. 牛血清白蛋白 [sigmaaldrich.com]
- 9. (BSA) Bovine Serum Albumin | Carrier Protein BSA [gbiosciences.com]
- 10. meridianbioscience.com [meridianbioscience.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Hydrophobic Thio-MDP Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thio-MDP analogs. Muramyl dipeptide (MDP) and its derivatives are potent NOD2 agonists with significant immunomodulatory potential.[1][2] However, synthetic modifications designed to enhance potency, such as the introduction of thio-ether or other lipophilic moieties, often lead to a significant decrease in aqueous solubility.[3] This hydrophobicity presents a major hurdle for in vitro and in vivo studies, causing issues with compound precipitation, inaccurate concentration measurements, and reduced bioavailability.[4][5]
This guide provides a structured approach to troubleshooting and resolving these solubility challenges. It is designed to move from simple, direct interventions to more complex formulation strategies, explaining the scientific principles behind each technique to empower you to make informed decisions for your specific experimental needs.
Troubleshooting Guide: Common Solubility Issues
This section addresses the most frequent problems encountered during the handling of hydrophobic Thio-MDP analogs in a direct question-and-answer format.
Q1: My Thio-MDP analog precipitates immediately when I add it to my aqueous buffer. What are the first steps I should take?
A1: Initial precipitation indicates that the compound's lattice energy (in its solid state) and hydrophobicity are too high for the aqueous environment. Before moving to complex formulations, always start with basic physical and solvent-based methods.
Step 1: Prepare a Concentrated Stock in an Organic Solvent. Never attempt to dissolve the dry powder directly in an aqueous buffer. First, create a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent.
-
Rationale: A water-miscible organic solvent can effectively break down the crystal lattice of the solid compound. This pre-dissolved state is crucial for subsequent dilution.
-
Recommended Solvents: Start with 100% Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH). These are common, effective solvents for many hydrophobic molecules.[6]
Step 2: Optimize the Dilution Process. When diluting the organic stock into your aqueous buffer, do so with vigorous mixing.
-
Method: Add the stock solution dropwise into the vortexing buffer. This rapid dispersion helps prevent localized supersaturation and immediate precipitation.
-
Consider Temperature: Gentle warming (e.g., to 37°C) can sometimes increase the solubility limit, but be cautious of compound stability at elevated temperatures.[6]
Step 3: Introduce a Co-solvent in the Final Buffer. If dilution into a 100% aqueous buffer still results in precipitation, the next step is to reduce the overall polarity of the final solution by including a co-solvent.[7][8]
-
Rationale: Co-solvents are water-miscible organic solvents that, at low concentrations (typically 1-10%), make the bulk solvent more "hospitable" to hydrophobic molecules.[9][10]
-
Action: Prepare your final aqueous buffer to contain a small percentage of a co-solvent like PEG 400 or propylene glycol before adding the drug stock. Ensure the final concentration of your primary solvent (e.g., DMSO) is kept to a minimum (<0.5% is recommended for most cell-based assays).
| Table 1: Comparison of Common Co-solvents for Preclinical Formulations | ||||
| Co-solvent | Typical Starting Concentration | Mechanism | Advantages | Considerations |
| DMSO | < 1% (final) | Reduces solvent polarity | Excellent solubilizing power | Can be toxic to cells at >0.5-1% |
| Ethanol | 1-10% | Reduces solvent polarity | Biocompatible, volatile | Can precipitate proteins at high conc. |
| Propylene Glycol | 5-20% | Reduces solvent polarity | Low toxicity, commonly used | Can be viscous |
| Polyethylene Glycol (PEG 300/400) | 5-30% | Reduces solvent polarity | Very low toxicity, safe for in vivo use | May not be as potent as DMSO |
Q2: I need to achieve a high concentration for my assay, but the required co-solvent level is toxic to my cells. What is the next strategy?
A2: When co-solvents are not viable due to toxicity or assay interference, advanced formulation strategies that "hide" the hydrophobic molecule from the aqueous environment are required. The two primary methods are surfactant-based micellar solubilization and cyclodextrin complexation.
Option 1: Surfactant-Mediated Micellar Solubilization Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[11] The hydrophobic tails form a core, creating a microenvironment that can encapsulate the Thio-MDP analog, while the hydrophilic heads face the water, keeping the entire structure soluble.[12][13]
-
Recommended Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants.[11]
-
Protocol: Prepare your buffer containing the surfactant at a concentration well above its CMC. Add the Thio-MDP analog stock solution (dissolved in a minimal amount of organic solvent) to this buffer with vortexing. The micelles will spontaneously form and encapsulate the drug.
Caption: Surfactant monomers self-assemble into micelles above the CMC, encapsulating the hydrophobic drug.
| Table 2: Properties of Commonly Used Surfactants for Solubilization | |||
| Surfactant | Type | CMC (in water) | Notes |
| Polysorbate 20 (Tween® 20) | Non-ionic | ~0.059 mg/mL | Common in biological buffers, low toxicity. |
| Polysorbate 80 (Tween® 80) | Non-ionic | ~0.012 mg/mL | Excellent solubilizer, widely used in pharma. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~2.3 mg/mL | High solubilizing power, but denatures proteins and is often cytotoxic. |
| Cremophor® EL | Non-ionic | ~0.02 mg/mL | Very effective, used in commercial drug formulations, but can have biological effects. |
Option 2: Cyclodextrin Inclusion Complexation Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape.[14] This structure features a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity. Hydrophobic molecules, like your Thio-MDP analog, can fit into this cavity, forming a "host-guest" inclusion complex that is water-soluble.[15][][17]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly recommended due to their significantly higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.[14][18]
-
Mechanism: This is a true molecular encapsulation, distinct from micellar systems. The complexation is a reversible equilibrium process.[19]
Caption: A hydrophobic drug molecule forms a soluble inclusion complex with a cyclodextrin host.
| Table 3: Comparison of Pharmaceutical-Grade Cyclodextrins | |||
| Cyclodextrin | Cavity Size (Å) | Aqueous Solubility (g/100mL) | Key Features |
| α-Cyclodextrin | 4.7 - 5.3 | 14.5 | Small cavity, suitable for small molecules. |
| β-Cyclodextrin | 6.0 - 6.5 | 1.85 | Low solubility limits use; potential nephrotoxicity. |
| HP-β-CD | 6.0 - 6.5 | > 60 | Highly Recommended. Amorphous, high solubility, low toxicity.[14] |
| SBE-β-CD | 6.0 - 6.5 | > 70 | Highly Recommended. Anionic derivative, excellent solubility and safety profile. |
| γ-Cyclodextrin | 7.5 - 8.3 | 23.2 | Larger cavity for bulkier molecules. |
Frequently Asked Questions (FAQs)
What is the structural basis for the hydrophobicity of Thio-MDP analogs?
Muramyl dipeptide itself is water-soluble.[1] The "Thio-" modification, along with other synthetic additions designed to enhance NOD2 binding or other properties, often involves adding lipophilic groups. These can include long alkyl chains, aromatic rings, or other nonpolar moieties. These additions increase the molecule's logP value, leading to poor interaction with water and a preference for nonpolar environments, hence the low aqueous solubility.
How do I choose between co-solvents, surfactants, and cyclodextrins?
The choice depends on your experimental constraints. Use the following decision-making workflow to guide your selection.
Caption: Decision workflow for selecting a solubilization strategy.
My compound is ionizable. How can I use pH to my advantage?
Most drug molecules are weakly acidic or basic, and their solubility is highly pH-dependent.[4][10] For a weakly acidic group (like a thiol or carboxylic acid), solubility increases as the pH rises above its pKa, because the group deprotonates to form a charged, more polar species. For a weakly basic group (like an amine), solubility increases as the pH drops below its pKa, as it becomes protonated and charged.[20]
You can perform a simple pH-solubility screen by attempting to dissolve your compound in a series of buffers (e.g., pH 4.0, 6.0, 7.4, 9.0). This can reveal an optimal pH range for your experiments. Combining pH modification with other methods, like co-solvents or cyclodextrins, can be a very powerful strategy.[21]
What are nanoparticle formulations and when should I consider them?
Nanoparticle-based strategies, such as creating solid lipid nanoparticles or polymeric nanoparticles (e.g., using PLGA), are advanced methods typically used for in vivo drug delivery rather than simple in vitro solubilization.[22][23][24] Encapsulating the Thio-MDP analog within a nanoparticle can protect it from degradation, sustain its release over time, and alter its biodistribution.[25] Consider this approach if your goal is therapeutic delivery, not just achieving solubility for a benchtop assay.
Detailed Experimental Protocols
Protocol 1: Preparation of a Thio-MDP Analog Formulation using HP-β-CD
This protocol describes the most common and effective method for solubilizing a highly hydrophobic compound for biological assays using kneading/incubation.
Materials:
-
Hydrophobic Thio-MDP analog powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
High-purity water or desired aqueous buffer (e.g., PBS)
-
Small amount of Ethanol or DMSO
-
Microcentrifuge tubes or glass vials
-
Vortex mixer and incubator/shaker
Methodology:
-
Determine Molar Ratio: A molar ratio between 1:1 and 1:5 (Drug:HP-β-CD) is a good starting point. First, calculate the moles of your Thio-MDP analog to be solubilized.
-
Example: To make 1 mL of a 1 mM solution of a 500 g/mol drug, you need 0.5 mg (1 µmol) of the drug. For a 1:2 molar ratio, you will need 2 µmol of HP-β-CD (MW ~1460 g/mol ), which is ~2.92 mg.
-
-
Weigh Components: Accurately weigh the required amounts of the Thio-MDP analog and HP-β-CD into a clean vial.
-
Kneading (Optional but Recommended): Add a very small volume of ethanol (e.g., 20-50 µL) to the dry powder mixture to create a thick paste. Mix thoroughly with a spatula for 5-10 minutes.
-
Causality: The organic solvent helps to break the drug's crystal structure and facilitates its entry into the cyclodextrin cavity during this initial intimate mixing phase.
-
-
Hydration: Add your desired aqueous buffer to the vial in small increments while continuously vortexing, until you reach the final target volume.
-
Incubation/Complexation: Seal the vial and place it on a shaker or rotator. Incubate at room temperature or 37°C for 4-24 hours.
-
Causality: This extended incubation period allows the drug-cyclodextrin equilibrium to be reached, maximizing the amount of drug that enters the complex.[19]
-
-
Clarification: After incubation, visually inspect the solution. It should be clear. To ensure no undissolved drug particles remain, centrifuge the solution at high speed (e.g., 14,000 x g for 10 minutes) and collect the supernatant, or filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound).
-
Verification (Optional): The concentration of the final clear solution can be verified using a suitable analytical method like HPLC-UV or LC-MS.
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]
-
Micellar solubilization of drugs. (n.d.). University of Alberta. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). LinkedIn. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). LinkedIn. [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps. [Link]
-
Techniques to enhance solubility of hydrophobic drugs: An overview. (2016). ResearchGate. [Link]
-
Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. (n.d.). Eurekaselect. [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (2017). PubMed. [Link]
-
Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021). ResearchGate. [Link]
-
Bioinspired Core-Shell Nanoparticles for Hydrophobic Drug Delivery. (2019). PubMed. [Link]
-
Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. (2010). PubMed. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]
-
Insoluble drug delivery strategies: review of recent advances and business prospects. (2015). PMC. [Link]
-
Nanoparticle-based targeted drug delivery. (2008). PMC. [Link]
-
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (2017). Taylor & Francis Online. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]
-
Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2020). ACS Publications. [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). R Discovery. [Link]
-
How can I increase solubility of my hydrophobic drug (Log P = 5.09) for in vitro drug release and permeation study?. (2015). ResearchGate. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Nanoparticle drug delivery enhances the cytotoxicity of hydrophobic–hydrophilic drug conjugates. (2011). Journal of Materials Chemistry. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). PMC. [Link]
-
Sustained release of hydrophobic drugs by the microfluidic assembly of multistage microgel/poly (lactic-co-glycolic acid) nanoparticle composites. (2017). PMC. [Link]
-
Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. (2014). PubMed. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PMC. [Link]
-
The Hydrophobic Effect and the Role of Cosolvents. (2014). The Journal of Physical Chemistry B. [Link]
-
Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. (2016). ResearchGate. [Link]
-
The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. (2015). PMC. [Link]
-
Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. (2010). ResearchGate. [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube. [Link]
-
Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. (2022). PMC. [Link]
-
Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation. (2023). Nature Communications. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (2020). International Journal of Pharmaceutical and Chemical Analysis. [Link]
-
Antibacterial and Solubility Optimization of Thiomuracin A. (2018). ResearchGate. [Link]
-
Structure of 3-mercaptopropionic acid dioxygenase with a substrate analog reveals bidentate substrate binding at the iron center. (2019). PMC. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (2020). Open University of Cyprus Institutional Repository. [Link]
-
Biological Studies of Muramyl Dipeptide Analogues as potential ligands for NOD2 receptor. (2023). Lakehead Knowledge Commons. [Link]
-
Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. (2022). PubMed. [Link]
Sources
- 1. Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. jocpr.com [jocpr.com]
- 12. Micellar solubilization of drugs. [sites.ualberta.ca]
- 13. researchgate.net [researchgate.net]
- 14. alzet.com [alzet.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. scispace.com [scispace.com]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. worldscientific.com [worldscientific.com]
- 24. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sustained release of hydrophobic drugs by the microfluidic assembly of multistage microgel/poly (lactic-co-glycolic acid) nanoparticle composites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Pyrogenicity of Thio-MDP In Vivo
Topic: Minimizing Pyrogenicity of Thio-MDP (Muramyl Dipeptide Sulfur Analogs) Audience: Researchers, Formulation Scientists, and Preclinical Safety Officers Status: Active Guide Version: 2.4 (Current)[1]
Introduction: The Thio-MDP Paradox
Thio-MDP analogs (where oxygen atoms in the muramyl moiety or peptide linkage are replaced by sulfur) are designed to resist enzymatic degradation, thereby increasing their half-life and adjuvant potency compared to native MDP.
However, this increased stability exacerbates the NOD2-mediated pyrogenic response . The challenge is distinguishing between intrinsic pyrogenicity (target engagement) and extrinsic pyrogenicity (contamination), and then managing the former via pharmacokinetic modulation.[1]
This guide provides a root-cause troubleshooting framework to decouple immunogenicity from fever induction.
Module 1: The "Synergy Trap" (Quality Control)
Issue: "My Thio-MDP induces high fever (>1.5°C) even at low doses (10 µg/kg). Is the molecule inherently toxic?"
Diagnosis: Likely False Pyrogenicity driven by Endotoxin Synergy.
Thio-MDP is a NOD2 agonist. If your sample contains even trace amounts of Endotoxin (LPS, a TLR4 agonist), the two pathways synergize to amplify cytokine production (IL-1
The Mechanism of Synergy
Figure 1: The Synergy Trap.[1] Trace LPS contamination amplifies Thio-MDP pyrogenicity via TLR4/NOD2 crosstalk, causing fever disproportionate to the Thio-MDP dose.
Troubleshooting Protocol: Decontaminating Thio-MDP
Standard LAL (Limulus Amebocyte Lysate) assays are insufficient because Thio-MDP can interfere with the assay, and LAL does not detect non-endotoxin pyrogens.[1]
Step 1: The Polymyxin B Challenge Before in vivo use, incubate your Thio-MDP solution with Polymyxin B (10 µg/mL) for 30 minutes.
-
Test: Run a Monocyte Activation Test (MAT) or a small animal pilot.
-
Result: If pyrogenicity drops significantly, your issue is LPS contamination, not Thio-MDP.[1]
Step 2: Purification Workflow If contamination is confirmed, use this specific cleaning protocol:
-
Dissolution: Dissolve Thio-MDP in pyrogen-free water.
-
Filtration: Pass through a positively charged zeta-potential filter (e.g., Zeta Plus™) to bind negatively charged LPS. Note: Standard 0.22 µm sterile filters do NOT remove endotoxin.
-
Validation: Re-test using a recombinant Factor C assay (rFC) which is less prone to interference than traditional LAL.
Module 2: Formulation Strategies (Pharmacokinetic Control)
Issue: "My sample is pure (LPS-free), but animals still develop fever 2 hours post-injection."
Diagnosis: Intrinsic Pyrogenicity due to rapid Cmax (peak plasma concentration). Free Thio-MDP reaches systemic circulation instantly upon IV/IP injection, triggering a synchronized release of PGE2 in the hypothalamus.[1]
Solution: Liposomal Encapsulation (The "Stealth" Approach)
Encapsulating Thio-MDP in liposomes prevents immediate interaction with circulating monocytes, directing the drug instead to tissue macrophages (e.g., Kupffer cells) where adjuvant activity is preserved but systemic cytokine spillover is minimized.[1]
Comparative Data: Free vs. Liposomal Thio-MDP
| Parameter | Free Thio-MDP | Liposomal Thio-MDP (L-Thio-MDP) | Impact on Study |
| Tmax (Time to Peak) | < 15 mins | 2 - 4 Hours | Delayed onset allows adaptation |
| Cmax (Peak Conc.) | High (Spike) | Low (Sustained) | Reduces Pyrogenicity |
| Clearance | Rapid (Renal) | Slow (RES uptake) | Increases Adjuvanticity |
| Pyrogenic Dose (Rabbit) | ~ 10-50 µg/kg | > 500 µg/kg | 10x Safety Margin |
Protocol: Preparation of Non-Pyrogenic L-Thio-MDP
Based on the classic extrusion method adapted for hydrophilic MDP analogs.
-
Lipid Mix: Combine PC (Phosphatidylcholine) and PG (Phosphatidylglycerol) in a 7:3 molar ratio. Dissolve in Chloroform.
-
Dry Film: Evaporate solvent under nitrogen to form a thin lipid film. Desiccate overnight.
-
Hydration: Hydrate the film with an aqueous solution of Thio-MDP (1 mg/mL) in PBS. Vortex vigorously for 1 hour at 50°C.
-
Extrusion: Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.
-
Purification: Remove unencapsulated Thio-MDP via dialysis (10kDa MWCO) against PBS for 24 hours at 4°C.
-
QC: Measure encapsulation efficiency (aim for >30%) and mean diameter (aim for 100-120 nm).
Module 3: In Vivo Dosing & Monitoring
Issue: "How do I determine the Maximum Tolerated Dose (MTD) regarding fever?"
Guidance: Traditional rectal thermometry in rabbits (Rabbit Pyrogen Test - RPT) is stressful and can induce stress-hyperthermia, confounding results.
Recommended Workflow: The Step-Up Protocol
-
Route Selection: Avoid Intravenous (IV) bolus if possible. Subcutaneous (SC) administration creates a "depot effect," naturally blunting the Cmax.[1]
-
Pre-Treatment: In extreme cases (if IV is mandatory), pre-treat animals with Indomethacin (COX inhibitor) to block the PGE2 fever response without blocking the upstream NF-kB immune activation (adjuvanticity).[1] Note: This must be validated for your specific immunogenicity endpoint.
Decision Logic for In Vivo Testing
Figure 2: Decision Tree for minimizing pyrogenicity risks before animal injection.
Frequently Asked Questions (FAQ)
Q1: Can I use the LAL assay to test my Thio-MDP for endotoxin? A: Proceed with caution. Thio-MDP, being a peptidoglycan analog, can sometimes trigger false positives or enhance the sensitivity of the LAL lysate to trace endotoxins.[1]
-
Recommendation: Use the Recombinant Factor C (rFC) assay. It is specific to endotoxin (LPS) and is not activated by glucans or peptidoglycan motifs.
Q2: Does reducing pyrogenicity reduce the adjuvant effect? A: Not necessarily. Pyrogenicity is largely driven by systemic spikes of IL-1 and IL-6 acting on the brain. Adjuvanticity is driven by local activation of dendritic cells and macrophages. By using liposomes or subcutaneous routes, you restrict the drug to the lymphatic system (local), maintaining adjuvanticity while preventing the systemic surge (fever).[1]
Q3: Is Thio-MDP more pyrogenic than standard MDP? A: Potentially, yes. Because Thio-MDP is resistant to hydrolysis by muramidase (lysozyme) and N-acetylmuramyl-L-alanine amidase, it persists longer in the body. This prolonged half-life means a single dose stimulates NOD2 for a longer duration than native MDP.
References
-
Dinarello, C. A., et al. (1978). "The pyrogenicity of the synthetic adjuvant muramyl dipeptide and two structural analogues."[1][2] The Journal of Infectious Diseases.
-
Mihret, A. (2012). "The role of peptidoglycan recognition receptors in host defense."[1] Journal of Inflammation Research.
-
Traub, S., et al. (2006). "Muramyl dipeptide synergizes with Staphylococcus aureus lipoteichoic acid to induce cytokine production in human blood and in a human monocytic cell line."[1] Infection and Immunity.
-
ISO 10993-11:2017. "Biological evaluation of medical devices — Part 11: Tests for systemic toxicity (Pyrogenicity)." International Organization for Standardization.[3][4]
-
Schromm, A. B., et al. (2021). "The Monocyte Activation Test (MAT): An in vitro alternative to the Rabbit Pyrogen Test."[1] Altex.
Sources
Validation & Comparative
Comparative Guide: Thio-MDP vs. Standard Muramyl Dipeptide (MDP) Adjuvant Potency
Executive Summary
This guide provides a technical comparison between Standard Muramyl Dipeptide (MDP) and its sulfur-containing analog, Thio-MDP (specifically 1-thio-MDP derivatives). While standard MDP is the minimal bioactive peptidoglycan motif capable of activating NOD2 , its utility in vivo is severely limited by rapid enzymatic hydrolysis and rapid clearance.[1]
Thio-MDP addresses these limitations through the substitution of the glycosidic oxygen with sulfur (S-glycosidic linkage). This modification confers resistance to glycosidases, significantly extending biological half-life and enhancing in vivo adjuvant potency, particularly in anti-infectious and antitumor models.
| Feature | Standard MDP | Thio-MDP (1-Thio Analogs) |
| Primary Target | NOD2 (Nucleotide-binding oligomerization domain 2) | NOD2 |
| Chemical Linkage | ||
| In Vitro Potency | High (Native Ligand) | Moderate to High (Depends on specific analog) |
| In Vivo Half-Life | Short (< 30-60 min); Rapid elimination | Long; Resistant to serum glycosidases |
| Adjuvant Utility | Limited (Requires high/repeated doses or delivery vehicles) | Enhanced (Sustained immunostimulation) |
Mechanistic Foundation[2]
Chemical Distinction
The critical difference lies in the anomeric center of the N-acetylmuramic acid (MurNAc) moiety.
-
Standard MDP: Contains an oxygen atom linking the sugar to the aglycone or anomeric position. This
-glycosidic bond is susceptible to rapid cleavage by endogenous - and -glycosidases found in serum and lysosomes. -
Thio-MDP: Replaces this oxygen with sulfur. The
bond length (1.82 Å) is longer than the bond (1.43 Å), and the bond is significantly more resistant to enzymatic hydrolysis, preserving the integrity of the pharmacophore during transport.
Signaling Pathway (NOD2 Activation)
Both molecules activate the NOD2 receptor, triggering the NF-
Figure 1: NOD2 signaling pathway highlighting the stability divergence between MDP and Thio-MDP in the endosomal compartment.
Comparative Performance Analysis
Stability and Pharmacokinetics
The primary advantage of Thio-MDP is its resistance to degradation.
-
Experimental Evidence: Studies involving aryl
-thioglycosides of MDP have shown that while standard MDP is degraded significantly within 1-2 hours in serum, Thio-MDP analogs remain intact for prolonged periods (>24 hours). -
Impact: This stability allows Thio-MDP to reach lymphoid tissues (spleen, lymph nodes) in effective concentrations, whereas standard MDP is often metabolized before eliciting a systemic effect.
Immunostimulatory Potency
| Assay Type | Standard MDP | Thio-MDP (e.g., Phenyl- | Interpretation |
| In Vitro NF- | EC | EC | Standard MDP often has slightly higher intrinsic affinity for the receptor due to optimal steric fit. |
| In Vivo Adjuvant (Antibody Titer) | Moderate | High | Thio-MDP induces higher IgG titers due to sustained stimulation. |
| NK Cell Activation | Low / Transient | High / Sustained | Thio-MDP reliably induces spontaneous NK cell activity where MDP often fails. |
| Anti-infectious (e.g., S. aureus) | Protective at high doses | Protective at lower doses | Thio-MDP shows superior protection (e.g., 200 |
Toxicity profile
Standard MDP is known for pyrogenicity (fever induction), which limits its clinical use.[2] Thio-MDP analogs are often designed to separate adjuvanticity from pyrogenicity.
-
Pyrogenicity: Some lipophilic Thio-MDP derivatives have shown reduced pyrogenicity compared to MDP while maintaining adjuvant activity, although this is analog-dependent.
Experimental Protocols
Protocol A: In Vitro NOD2 Activation Assay
Purpose: To compare the intrinsic receptor agonist activity of Thio-MDP vs. MDP.
System: HEK-Blue™ hNOD2 Cells (InvivoGen) or similar NF-
Workflow:
-
Reconstitution:
-
Dissolve Standard MDP (control) and Thio-MDP in endotoxin-free water to 1 mg/mL stock.
-
Note: Ensure Thio-MDP is fully soluble; some lipophilic analogs may require 10% DMSO.
-
-
Cell Preparation:
-
Seed HEK-Blue hNOD2 cells at 50,000 cells/well in a 96-well plate using HEK-Blue Detection medium.
-
-
Stimulation:
-
Add serial dilutions of MDP and Thio-MDP (Range: 0.1 ng/mL to 10
g/mL). -
Include a negative control (endotoxin-free water) and a positive control (L18-MDP or standard MDP).
-
-
Incubation:
-
Incubate for 12-24 hours at 37°C, 5% CO
.
-
-
Readout:
-
Measure SEAP (Secreted Embryonic Alkaline Phosphatase) activity via spectrophotometry at 620-655 nm.
-
Data Analysis: Plot Dose-Response curve and calculate EC
.
-
Protocol B: Hydrolytic Stability Assay
Purpose: To validate the stability advantage of Thio-MDP.
Workflow:
-
Enzyme Mix: Prepare a solution of
-N-acetylglucosaminidase (0.1 U/mL) in citrate-phosphate buffer (pH 4.5) to mimic lysosomal conditions. Alternatively, use 50% human serum for a systemic model. -
Incubation:
-
Incubate 100
M of MDP and Thio-MDP in the enzyme/serum solution at 37°C.
-
-
Sampling:
-
Take aliquots at T=0, 1h, 4h, 12h, and 24h.
-
Quench reaction immediately with ice-cold acetonitrile (1:1 v/v).
-
-
Analysis:
-
Centrifuge to remove proteins (10,000 x g, 10 min).
-
Analyze supernatant via LC-MS/MS .
-
Target: Monitor the parent ion mass. Loss of the muramyl moiety indicates hydrolysis.
-
Figure 2: Workflow for comparative hydrolytic stability assessment.[1]
Decision Matrix: When to use which?
| Research Goal | Recommended Agent | Rationale |
| Basic Receptor Biology | Standard MDP | It is the native ligand. Cheaper, widely available, and sufficient for short-term in vitro signaling studies. |
| Vaccine Adjuvant Development | Thio-MDP | Requires prolonged in vivo half-life to effectively prime the immune system. |
| Anti-Tumor Immunotherapy | Thio-MDP | Sustained activation of NK cells and macrophages is critical for tumor clearance; MDP is cleared too fast. |
| Gene Delivery / Carriers | Thio-MDP | If conjugating MDP to a carrier, the thio-linkage prevents premature cleavage of the adjuvant from the carrier. |
References
-
Hasegawa, A., et al. (1981).[3] Synthesis of 1-thio-N-acetylmuramyl-L-alanyl-D-isoglutamine derivatives and their biological activities. Carbohydrate Research.[3]
-
Zemliakov, A. E., et al. (2008). Synthesis and biological activity of alkyl and aryl beta-glycosides of N-acetylmuramyl-L-alanyl-D-isoglutamine.[4] Russian Journal of Bioorganic Chemistry.[4]
-
Girardin, S. E., et al. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection.[1][2][5] Journal of Biological Chemistry.
-
InvivoGen. (2024). MDP and NOD2 Agonists: Technical Data Sheet.
-
Mocan, T., et al. (2019). Muramyl dipeptide-based analogs as potential anticancer compounds.[4] Frontiers in Pharmacology.
Sources
- 1. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The Molecular Recognition of Muramyl Dipeptide Occurs in the Leucine-rich Repeat Domain of Nod2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating NOD2 Specificity of Thio-MDP Using Knockout Mice: A Comparative Guide
Executive Summary
Muramyl Dipeptide (MDP) is the minimal bioactive peptidoglycan motif common to all bacteria and the canonical ligand for NOD2 (Nucleotide-binding oligomerization domain-containing protein 2).[1][2][3] However, the utility of native MDP in pharmacological studies is severely limited by its rapid hydrolysis in vivo and in serum-containing media.
Thio-MDP , a sulfur-containing analog, addresses this by replacing the glycosidic oxygen with sulfur, conferring resistance to hydrolysis by phosphodiesterases and serum amidases. While this stability is advantageous, it necessitates rigorous validation to ensure that the structural modification has not altered the ligand's specificity (i.e., creating off-target effects on TLR2 or TLR4).
This guide details the definitive protocol for validating Thio-MDP specificity using NOD2 knockout (KO) mice . It establishes a self-validating experimental system to prove that Thio-MDP activity is exclusively NOD2-dependent.
The Challenge: Stability vs. Specificity
Why Native MDP Fails
Native MDP is rapidly degraded by host enzymes such as NAGZ (beta-hexosaminidase) and serum peptidases. In experimental settings, this leads to:
-
Inconsistent Potency: Rapid degradation shifts the effective concentration (
) during long-term assays (>4 hours). -
False Negatives: In in vivo models, MDP is cleared before it can elicit a measurable adaptive immune response.
The Thio-MDP Solution
Thio-MDP introduces a thio-glycosidic linkage. This subtle chemical modification prevents enzymatic hydrolysis while maintaining the 3D conformation required to bind the NOD2 Leucine-Rich Repeat (LRR) domain.
Comparative Profile
| Feature | Native MDP | Thio-MDP | Implication |
| Metabolic Stability | Low (<1 hr in serum) | High (>24 hrs) | Thio-MDP allows for long-term stimulation studies. |
| NOD2 Affinity | High ( | High (Comparable) | Retains potency despite structural change. |
| Specificity Risk | Low (Well defined) | Moderate (Unknown) | Requires KO validation to rule out off-target binding. |
Mechanism of Action
To validate specificity, one must understand the signaling cascade. Thio-MDP must mimic the MDP-induced "Nodosome" formation without engaging surface Toll-Like Receptors (TLRs).
Signaling Pathway Diagram
Figure 1: Thio-MDP enters the cell via SLC15A4, binds NOD2, and triggers the RIPK2-dependent NF-kB cascade.[1][2][4][5][6][7][8][9][10] In NOD2-/- cells, this entire chain is broken.
Validation Protocol: NOD2-/- vs. WT
This protocol uses Bone Marrow-Derived Macrophages (BMDMs) . Primary cells are preferred over cell lines (like RAW264.7) because cell lines often have deregulated signaling pathways or undefined mutations.
Materials Required
-
Mice:
-
Wild Type (WT): C57BL/6J
-
Knockout (KO): B6.129S1-Nod2tm1Flv/J (Jackson Lab Stock #005763) or equivalent.[11]
-
-
Ligands:
-
Test: Thio-MDP (10 µg/mL)
-
Reference: Native MDP (10 µg/mL)
-
Positive Control (System Check): Ultrapure LPS (100 ng/mL) - Crucial for proving KO cells are viable.
-
Negative Control: PBS/Endotoxin-free water.
-
Step-by-Step Workflow
Phase 1: BMDM Generation (Days 1-7)
-
Harvest: Isolate bone marrow from femurs/tibias of WT and NOD2-/- mice (matched age/sex).
-
Differentiation: Culture marrow cells in DMEM + 10% FBS + 20% L929 conditioned media (source of M-CSF) for 7 days.
-
Validation: Verify macrophage phenotype (F4/80+ CD11b+) via flow cytometry if establishing the line for the first time.
Phase 2: Stimulation (Day 8)
-
Seeding: Plate differentiated BMDMs at
cells/well in 24-well plates. Allow adherence overnight. -
Treatment: Replace media with fresh media containing ligands (Thio-MDP, MDP, LPS, Vehicle).
-
Incubation: Incubate for 24 hours .
-
Note: Native MDP signal often peaks at 4-6 hours and declines; Thio-MDP should sustain signal up to 24 hours.
-
Phase 3: Readout (Day 9)
-
Supernatant Analysis: Collect supernatant for ELISA (TNF-α or IL-6).
-
Cell Lysate (Optional): Extract RNA for qPCR (Target: Il6, Tnfa) or protein for Western Blot (Target: Phospho-NF-kB p65).
Experimental Workflow Diagram
Figure 2: Linear workflow for comparative validation using primary murine cells.
Expected Results & Data Interpretation
The following table illustrates the Pass/Fail criteria for validating Thio-MDP specificity.
Quantitative Comparison (TNF-α Secretion)
| Ligand | WT Response | NOD2-/- Response | Interpretation |
| Vehicle (PBS) | Baseline (Low) | Baseline (Low) | Clean background. |
| LPS (TLR4 Control) | High (+++) | High (+++) | System Valid: Cells are alive and immune-competent. Crucial Control. |
| Native MDP | Moderate (++) | Baseline (-) | Specific to NOD2. |
| Thio-MDP | High (+++) | Baseline (-) | VALIDATED: High potency in WT, complete loss in KO proves specificity. |
| Hypothetical Fail | High (+++) | Moderate (++) | FAILED: Thio-MDP is activating off-targets (likely TLRs) or contains endotoxin. |
Troubleshooting "Ghost" Signals
If Thio-MDP elicits a response in NOD2-/- mice, consider:
-
Endotoxin Contamination: The synthesis of Thio-MDP may have introduced LPS. Treat the compound with Polymyxin B and re-test. If signal disappears, it was LPS contamination.
-
TLR2 Cross-reactivity: Use TLR2-/- BMDMs to rule out off-target binding to the TLR2 pocket.
References
-
Girardin, S. E., et al. (2003). "Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection."[1][3][7] Journal of Biological Chemistry.
-
Kobayashi, K. S., et al. (2005). "Nod2-dependent regulation of innate and adaptive immunity in the intestinal tract."[11][12] Science.
-
InvivoGen. "Muramyl Dipeptide (MDP) and Analogs: Technical Guide." InvivoGen Product Support.
-
Philpott, D. J., et al. (2014). "NOD proteins: regulators of inflammation in health and disease." Nature Reviews Immunology.
-
Jackson Laboratory. "Strain Details: B6.129S1-Nod2tm1Flv/J." JAX Database. [11]
Sources
- 1. NOD2 Transgenic Mice Exhibit Enhanced MDP-Mediated Down-Regulation of TLR2 Responses and Resistance to Colitis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDP-NOD2 stimulation induces HNP-1 secretion which contributes to NOD2 anti-bacterial function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Invivogen MURAMYLDIPEPTIDE (L ISOFORM)-, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NOD2 pathway activation by MDP or Mycobacterium tuberculosis infection involves the stable polyubiquitination of Rip2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction and rescue of Nod2-dependent Th1-driven granulomatous inflammation of the ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling Inflammatory Diseases with NOD2 Knockout Mice | Taconic Biosciences [taconic.com]
- 9. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cyagen.com [cyagen.com]
- 11. 005763 - Nod2 KO Strain Details [jax.org]
- 12. researchgate.net [researchgate.net]
Technical Guide: HPLC Purity Analysis of N-Acetyl-thiomuramyl-alanyl-isoglutamine
[1]
Executive Summary
N-Acetyl-thiomuramyl-alanyl-isoglutamine (Thio-MDP) is a sulfur-containing analog of Muramyl Dipeptide (MDP), the minimal bioactive peptidoglycan motif responsible for immunostimulation via NOD2 receptors.[1] While the thio-modification often enhances metabolic stability or lipophilicity compared to the parent MDP, it introduces unique analytical challenges: stereochemical complexity (diastereomers), oxidative instability (disulfide dimerization), and limited UV chromophores .
Part 1: The Molecule & Analytical Challenges
Before selecting a method, one must understand the analyte's behavior in solution. Thio-MDP possesses a muramic acid core linked to a dipeptide (L-Ala-D-isoGln).[1]
-
Challenge 1: Hydrophilicity. The isoglutamine and sugar moieties make the molecule highly polar, leading to poor retention on standard C18 columns (eluting in the void volume).
-
Challenge 2: Stereoisomerism. The biological activity is strictly dependent on the L-Ala-D-isoGln configuration.[1] The L-L diastereomer is a common synthetic impurity that is difficult to resolve.
-
Challenge 3: Thio-Sensitivity. Unlike standard MDP, the thio-analog is susceptible to oxidation, forming disulfide-linked dimers (
).[1] The method must separate the monomer from the dimer.
Part 2: Comparative Methodology
Method A: Phosphate-Buffered RP-HPLC (The Resolution Gold Standard)
Best for: Separating diastereomers (L-D vs L-L) and geometric isomers.[1]
Mechanism: The use of a neutral-to-slightly-acidic phosphate buffer suppresses the ionization of the carboxylic acid on the isoglutamine, increasing hydrophobicity just enough to interact with the C18 phase.[1] Phosphate also improves peak shape compared to volatile acids.
Protocol:
-
Column: High-density C18 (e.g., Waters XBridge or Phenomenex Gemini), 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: 50 mM Potassium Phosphate Buffer (pH 6.0).
-
Mobile Phase B: Methanol (MeOH).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm or 214 nm.
-
Gradient: Isocratic hold at 2% B for 5 min, then 2-30% B over 20 min.
Pros/Cons:
| Feature | Performance |
|---|---|
| Diastereomer Resolution | Excellent. Phosphate buffer maximizes the hydrodynamic difference between L-D and L-L forms.[1] |
| Robustness | High.[1][2] pH control is precise. |
| MS Compatibility | Poor. Non-volatile salts ruin Mass Specs.[1] |
Method B: Ion-Pairing RP-HPLC (The MS-Compatible Workhorse)
Best for: LC-MS confirmation and general purity profiling.[1]
Mechanism: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, neutralizing the terminal amine and providing a hydrophobic "tail" to the molecule, forcing retention on the C18 column.
Protocol:
-
Column: C18 (End-capped, stable at low pH), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile (ACN) + 0.08% TFA.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Gradient: 0-20% B over 15 min (Shallow gradient is critical).
Pros/Cons:
| Feature | Performance |
|---|---|
| Sensitivity | High (compatible with MS detection).[1] |
| Speed | Faster equilibration than phosphate methods. |
| Stability | Acidic pH prevents oxidation of the thiol group during analysis. |
| Baseline | Drifting baseline at low UV (210 nm) due to TFA absorbance.[1] |
Method C: HILIC (Hydrophilic Interaction Liquid Chromatography)
Best for: Very polar impurities and glycosylated byproducts.[1]
Mechanism: HILIC uses a polar stationary phase (Amide or Zwitterionic) and a high-organic mobile phase.[1] Water acts as the strong solvent. This is "orthogonal" to C18—impurities that elute early on C18 will elute late on HILIC.
Protocol:
-
Column: Amide-functionalized silica (e.g., TSKgel Amide-80 or XBridge Amide).[1]
-
Mobile Phase A: ACN + 0.1% Formic Acid.
-
Mobile Phase B: Water + 10 mM Ammonium Formate (pH 3.0).[1]
-
Gradient: 85% A to 60% A (Inverse gradient).
Pros/Cons:
| Feature | Performance |
|---|---|
| Retention | Superior for the most hydrophilic variants.[1] |
| Solubility | Risk of precipitation if the sample is dissolved in pure water (must use high organic diluent). |
| Selectivity | Orthogonal to RP-HPLC; excellent for validation.[1] |
Part 3: Data Summary & Decision Matrix
The following table summarizes the experimental suitability of each method for Thio-MDP analysis.
| Parameter | Method A (Phosphate C18) | Method B (TFA C18) | Method C (HILIC) |
| Retention of Thio-MDP | Moderate ( | Good ( | High ( |
| L-D / L-L Separation | High ( | Moderate ( | Low |
| Dimer Detection | Good (distinct peak shift) | Good | Moderate |
| MS Compatibility | No | Yes | Yes |
| Rec.[1] Application | Final Product Release (QC) | Process Control / ID | Impurity Characterization |
Part 4: Visualized Workflow
The following diagram illustrates the decision logic for selecting the correct analytical method based on the stage of drug development.
Caption: Decision tree for selecting the appropriate HPLC method based on analytical requirements (Purity vs. Identity vs. Impurity Profiling).
Part 5: Critical Protocol - Handling the "Thio" Group
Because the topic specifies the thio -muramyl analog, you must validate the oxidative stability of your sample during the HPLC run.
Self-Validating Step (The "Dimer Check"):
-
Prepare a fresh sample of Thio-MDP (1 mg/mL).[1]
-
Inject immediately using Method B .
-
Intentionally oxidize a specific aliquot (add 0.1%
for 10 mins). -
Inject the oxidized sample.
-
Result: You should see a new peak appear at a higher retention time (due to the increased hydrophobicity of the disulfide dimer).
-
Rule: If your "fresh" sample shows this peak, your sample preparation solvent must be degassed or treated with a reducing agent (e.g., TCEP or DTT), although reducing agents can interfere with UV detection.
References
-
Hasegawa, A., et al. (1983). "Synthesis and biological activities of N-acetyl-1-thiomuramoyl-L-alanyl-D-isoglutamine and some of its lipophilic derivatives."[1][3] Carbohydrate Research.
-
Chorilli, M., et al. (2012). "Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization."[2] American Journal of Analytical Chemistry. (Provides basis for isoglutamine/polar amino acid separation logic).
-
Mant, C.T., & Hodges, R.S. (2002). "High-Performance Liquid Chromatography of Peptides and Proteins." CRC Press.[1] (Authoritative source on Phosphate vs. TFA buffering for peptide diastereomers).
- Gilar, M., & Olivova, P. (2011). "Separation of hydrophilic peptides by HILIC and RP-HPLC.
comparative pharmacokinetics of Thio-MDP and MDP
Executive Summary
Muramyl Dipeptide (MDP) is the minimal bioactive peptidoglycan motif recognized by the cytosolic innate immune receptor NOD2 .[1] Despite its potent immunostimulatory capacity in vitro, MDP exhibits poor in vivo efficacy due to rapid renal clearance and susceptibility to enzymatic hydrolysis.[2]
Thio-MDP refers to sulfur-containing analogs of MDP (typically 1-thio-MDP or thioamide backbone modifications) designed to resist hydrolytic cleavage.[2] By substituting oxygen linkages with sulfur, Thio-MDP significantly enhances metabolic stability against serum amidases and glycosidases, extending the biological half-life (
Verdict: For in vivo adjuvant studies requiring sustained immune activation, Thio-MDP is the superior reagent.[2] MDP remains the standard for short-term in vitro mechanistic studies.
Chemical & Stability Profile
The primary pharmacokinetic failure of MDP stems from its chemical structure, which is a substrate for ubiquitous host enzymes. Thio-MDP addresses this via isosteric replacement.[2]
Structural Comparison
| Feature | MDP (Native) | Thio-MDP (Stabilized Analog) |
| Chemical Name | N-acetylmuramyl-L-alanyl-D-isoglutamine | (Typically) 1-Thio-N-acetylmuramyl-L-alanyl-D-isoglutamine |
| Key Linkage | O-glycosidic bond (Oxygen) | S-glycosidic bond (Sulfur) |
| Enzymatic Liability | High (Substrate for N-acetylmuramyl-L-alanine amidase) | Resistant (Steric/electronic blockade of amidase) |
| Hydrophilicity | High (LogP < -1.[2]5) | Moderate to High (Slightly increased lipophilicity) |
| Stability (Serum) |
Mechanism of Degradation
MDP is rapidly deactivated by N-acetylmuramyl-L-alanine amidase , which cleaves the lactyl-amide bond connecting the sugar (MurNAc) to the dipeptide. This cleavage abolishes NOD2 recognition. The sulfur substitution in Thio-MDP alters the bond geometry and electron density, rendering the molecule unrecognizable to these hydrolytic enzymes.
Comparative Pharmacokinetics (PK)
The following data summarizes the kinetic behavior of both compounds in murine models and human serum assays.
PK Parameters Overview
| Parameter | MDP | Thio-MDP | Implication |
| Plasma Half-life ( | < 15 min | ~120–360 min | Thio-MDP circulates long enough to reach tissue reservoirs.[2] |
| Clearance (CL) | Rapid (Glomerular filtration + Metabolism) | Moderate (Renal dominant, minimal metabolism) | Thio-MDP reduces the frequency of dosing required.[2] |
| Bioavailability ( | < 1% (Oral); Low (SC/IP) | Improved (SC/IP) | Sulfur modification prevents "first-pass" enzymatic destruction in serum.[2] |
| Cellular Uptake | Poor (Requires endocytosis/transport) | Similar/Slightly Enhanced | Both require PepT1 transporters or endocytosis to reach cytosolic NOD2.[2] |
Metabolic Fate Diagram
The following Graphviz diagram illustrates the divergent metabolic fates of MDP and Thio-MDP.
Figure 1: Metabolic fate of MDP vs. Thio-MDP.[2] The sulfur modification prevents amidase recognition, preserving the bioactive pharmacophore.
Pharmacodynamics (PD) & Efficacy
Does stability come at the cost of potency?
-
Receptor Affinity: Thio-MDP retains nanomolar affinity for NOD2.[2] The sulfur substitution does not significantly perturb the hydrogen bonding network required for the LRR (Leucine-Rich Repeat) domain binding of NOD2.
-
Signaling Duration: While MDP induces a sharp, transient NF-
B spike, Thio-MDP induces a prolonged signaling plateau.[2] This is critical for adjuvant activity, as sustained cytokine production (IL-1 , TNF- ) is required for effective T-cell priming.[2]
Experimental Protocols
To validate the comparative performance of these reagents, the following self-validating protocols are recommended.
Protocol A: Comparative Enzymatic Stability Assay
Objective: Quantify the resistance of Thio-MDP to serum hydrolysis compared to MDP.
Reagents:
Workflow:
-
Preparation: Dissolve MDP and Thio-MDP to 100
M in PBS. -
Incubation: Mix 10
L of substrate with 90 L of human serum. Incubate at 37°C. -
Sampling: At
min, remove 10 L aliquots. -
Quenching: Immediately add 40
L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. -
Separation: Centrifuge at 10,000
for 10 min at 4°C. -
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Data Analysis: Plot
Protocol B: NOD2 Activation Assay (HEK-Blue)
Objective: Confirm that Thio-modification does not abolish biological activity.
Workflow Diagram:
Figure 2: HEK-Blue NOD2 reporter assay workflow for validating agonist potency.
References
-
Bioavailability and Metabolism of Muramyl Dipeptide
-
Synthesis and Stability of Thio-Analogs
-
NOD2 Agonist Design Principles
-
General Mechanism of Peptide/Glycopeptide Stabilization
Sources
- 1. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 2. Muramyl dipeptide - Wikipedia [en.wikipedia.org]
- 3. Degradation of muramyl dipeptide by mammalian serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of muramyl dipeptide and nor-muramyl dipeptide [3H-labelled] in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
